Product packaging for CCT-251921(Cat. No.:CAS No. 1607837-31-9)

CCT-251921

Cat. No.: B606554
CAS No.: 1607837-31-9
M. Wt: 410.906
InChI Key: VPJXPDLMACOGIZ-UHFFFAOYSA-N
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Description

CCT251921 is a potent, selective, and orally bioavailable small-molecule modulators of the mediator complex-associated kinases CDK8 and CDK19. (IC50 data: CDK8:=2.3 nM;  CDK19 = 2.6 nM). CCT251921 showed the optimal compromise of in vitro biochemical, pharmacokinetic, and physicochemical properties and is suitable for progression to animal models of cancer. The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative oncogene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN6O B606554 CCT-251921 CAS No. 1607837-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Function of CCT-251921: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. By inhibiting CDK8 and CDK19, this compound modulates the expression of genes involved in critical cellular processes, most notably the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer. This compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a valuable tool for cancer research and a potential therapeutic agent. This document provides an in-depth overview of the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK8 and CDK19.[1] These kinases are subunits of the Mediator complex's kinase module, which also includes Cyclin C and MED12. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.

The primary and most well-characterized downstream effect of this compound is the modulation of the Wnt/β-catenin signaling pathway. In many cancers, particularly colorectal cancers with mutations in the Adenomatous Polyposis Coli (APC) gene, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of genes that promote cell proliferation and survival. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound can suppress the transcription of Wnt target genes, leading to an anti-proliferative effect in cancer cells with a dysregulated Wnt pathway.

Another important downstream effector of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (pSTAT1(Ser727)), which is a critical event for its full transcriptional activity. Inhibition of CDK8 by this compound leads to a reduction in pSTAT1(Ser727) levels, and this has been established as a robust pharmacodynamic biomarker of target engagement in both in vitro and in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

Target/AssayIC50 (nM)Cell LineNotes
CDK8 (biochemical)2.3-LanthaScreen Binding Assay
CDK19 (biochemical)2.6-LanthaScreen Binding Assay
Wnt Reporter Assay23LS174TConstitutively active Wnt pathway (β-catenin mutant)
Wnt Reporter Assay20SW480Constitutively active Wnt pathway (APC mutant)
Wnt Reporter Assay29Colo205Constitutively active Wnt pathway (APC mutant)
Wnt Reporter Assay13PA-1Wnt ligand-dependent

Table 2: In Vivo Efficacy of this compound in SW620 Xenograft Model

Dosing RegimenTumor Growth Inhibition (%)Day of Measurement
30 mg/kg, once daily, oral54.215

Table 3: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral)

Time PointPlasma Concentration (μM)
1 hour14.1
2 hours6.9
6 hours0.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below to facilitate reproducibility.

LanthaScreen Kinase Binding Assay for CDK8 and CDK19

This assay quantifies the binding affinity of this compound to its target kinases.

  • Reagents:

    • Recombinant human CDK8/CycC or CDK19/CycC

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound (serially diluted in DMSO)

  • Procedure:

    • Prepare a 2X solution of kinase/antibody mix in Kinase Buffer A.

    • Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

    • In a 384-well plate, add 4 µL of serially diluted this compound.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to initiate the reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for the tracer).

    • The ratio of the acceptor (tracer) to donor (Europium) emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

WNT/β-catenin Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt pathway.

  • Cell Lines:

    • LS174T, SW480, Colo205 (constitutively active Wnt signaling)

    • PA-1 (Wnt ligand-dependent)

  • Reagents:

    • TCF/LEF luciferase reporter construct (e.g., TOPflash)

    • Control reporter construct (e.g., FOPflash)

    • Transfection reagent

    • Luciferase assay substrate

    • This compound (serially diluted)

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with the TCF/LEF reporter and a control reporter vector using a suitable transfection reagent.

    • After 24 hours, treat the cells with a serial dilution of this compound. For PA-1 cells, stimulate with Wnt3a conditioned media.

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize the TCF/LEF reporter activity to the control reporter activity.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Animal Model:

    • Female athymic nude mice (e.g., NCr-nu/nu)

  • Cell Line:

    • SW620 human colorectal adenocarcinoma cells

  • Procedure:

    • Subcutaneously implant SW620 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, once daily).

    • Monitor tumor volume (e.g., using caliper measurements) and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Western Blot for pSTAT1(Ser727)

This assay is used to confirm target engagement of this compound in cells or tumor tissue.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pSTAT1(Ser727), anti-total STAT1, anti-loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound for the desired time. For tumor tissue, homogenize the excised tumors.

    • Lyse cells or homogenized tissue in lysis buffer on ice.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the pSTAT1(Ser727) signal to total STAT1 and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general workflows of the described experiments.

CCT251921_Mechanism_of_Action cluster_Mediator Mediator Complex cluster_Wnt Wnt Signaling cluster_STAT STAT Signaling CDK8 CDK8/19 CycC Cyclin C beta_catenin β-catenin CDK8->beta_catenin Phosphorylation (Enhances activity) STAT1 STAT1 CDK8->STAT1 Phosphorylation MED12 MED12 Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3β DVL->GSK3b GSK3b->beta_catenin Degradation APC APC/Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Wnt_genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_genes Transcription pSTAT1 pSTAT1(Ser727) STAT1->pSTAT1 STAT_genes STAT1 Target Genes pSTAT1->STAT_genes Transcription CCT251921 This compound CCT251921->CDK8

Caption: this compound inhibits CDK8/19, impacting Wnt and STAT1 signaling.

Experimental_Workflows cluster_LanthaScreen LanthaScreen Binding Assay cluster_WntAssay Wnt Reporter Assay cluster_Xenograft SW620 Xenograft Model cluster_WesternBlot pSTAT1 Western Blot ls1 Prepare Reagents (Kinase, Antibody, Tracer, this compound) ls2 Incubate ls1->ls2 ls3 Read TR-FRET ls2->ls3 ls4 Calculate IC50 ls3->ls4 wa1 Seed & Transfect Cells (TCF/LEF Reporter) wa2 Treat with this compound wa1->wa2 wa3 Measure Luciferase Activity wa2->wa3 wa4 Calculate IC50 wa3->wa4 xg1 Implant SW620 Cells xg2 Tumor Establishment xg1->xg2 xg3 Treat with this compound xg2->xg3 xg4 Monitor Tumor Growth xg3->xg4 xg5 Endpoint Analysis xg4->xg5 wb1 Treat Cells/Tissues wb2 Lyse & Quantify Protein wb1->wb2 wb3 SDS-PAGE & Transfer wb2->wb3 wb4 Antibody Incubation wb3->wb4 wb5 Detect & Quantify wb4->wb5

Caption: Overview of key experimental workflows for this compound characterization.

References

CCT-251921: A Potent and Selective Dual Inhibitor of CDK8/CDK19 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, particularly those driven by aberrant WNT signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic properties, and its effects on key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in preclinical research and drug development.

Introduction

Cyclin-dependent kinases 8 (CDK8) and its paralog CDK19 are transcriptional regulators that form a module with Cyclin C, MED12, and MED13 within the larger Mediator complex.[1] This kinase module reversibly associates with the Mediator to influence the activity of RNA Polymerase II and various transcription factors, thereby modulating gene expression.[1][2] Notably, CDK8 has been identified as a putative oncogene in colorectal cancer and its expression is correlated with the activation of β-catenin, a central component of the WNT signaling pathway.[3][4]

This compound emerged from a structure-based drug design program aimed at optimizing a previously identified inhibitor, CCT251545.[3][5] It is a potent and selective dual inhibitor of CDK8 and CDK19, demonstrating improved pharmacokinetic properties and suitability for in vivo studies.[3][6] This document serves as a technical resource for researchers utilizing this compound, providing detailed information on its characteristics and methodologies for its evaluation.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of CDK8 and CDK19.[5] By blocking the kinase activity of these enzymes, this compound modulates the phosphorylation of their downstream substrates, which include transcription factors such as STAT1.[3][7] The inhibition of CDK8/19 leads to the downregulation of WNT pathway-responsive genes, highlighting its potential as a therapeutic agent in cancers with aberrant WNT signaling.[6][8]

Signaling Pathway

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation CDK8_19 CDK8 / CDK19 CyclinC Cyclin C CDK8_19->CyclinC forms complex MED12 MED12 CDK8_19->MED12 interacts with MED13 MED13 CDK8_19->MED13 interacts with Core_Mediator Core Mediator Subunits CDK8_19->Core_Mediator associate with Transcription_Factors Transcription Factors (e.g., STAT1, β-catenin/TCF) CDK8_19->Transcription_Factors phosphorylates CyclinC->Core_Mediator associate with MED12->Core_Mediator associate with MED13->Core_Mediator associate with RNAPII RNA Polymerase II Core_Mediator->RNAPII regulates Gene_Expression Target Gene Expression (e.g., WNT target genes) Transcription_Factors->Gene_Expression drives CCT251921 This compound CCT251921->CDK8_19 inhibits WNT_Signal WNT Signaling WNT_Signal->Transcription_Factors activates

Caption: this compound inhibits CDK8/19, modulating transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Biochemical Activity
TargetIC50 (nM)Assay TypeReference
CDK82.3Lanthascreen Binding Assay[9]
CDK192.6Not Specified[6]
Table 2: Cellular Activity
Cell LineAssayIC50 (nM)PathwayReference
HEK293 (7dF3)Luciferase Reporter5.0 ± 2.0WNT[3]
LS174TLuciferase Reporter23 ± 11WNT[3]
MV4-11GI5050Proliferation[6]
LS174TWNT Pathway Inhibition-WNT[6][8]
SW480WNT Pathway Inhibition-WNT[6][8]
Colo205WNT Pathway Inhibition-WNT[6][8]
PA-1WNT Pathway Inhibition-WNT[6][8]
Table 3: In Vivo Efficacy
Xenograft ModelDosing% Tumor Weight ReductionPharmacodynamic MarkerReference
SW620 (colorectal)30 mg/kg q.d. (oral)54.2% (at day 15)Inhibition of STAT1SER727 phosphorylation[3][6]
Table 4: Selectivity Profile
Target PanelConcentration TestedActivityReference
279 Kinases1 µMMinimal activity[6][8]
55 Receptors & Ion Channels1 µMMinimal activity[6][8]
29 Enzymes10 µMClear profile[9]
59 Receptors & Ion Channels10 µMClear profile[9]
32 CDK/cyclin pairs-Highly selective for CDK8/19[9]

Experimental Protocols

CDK8/CDK19 Kinase Inhibition Assay (Lanthascreen Binding Assay)

This assay quantifies the binding affinity of this compound to its target kinases.

  • Principle: A competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

  • Materials:

    • Recombinant human CDK8/Cyclin C or CDK19/Cyclin C

    • Fluorescently labeled kinase tracer

    • Lanthanide-labeled antibody

    • This compound

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the kinase, tracer, and this compound at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Add the lanthanide-labeled antibody.

    • Measure the FRET signal using a suitable plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

WNT Pathway Reporter Assay

This cell-based assay measures the effect of this compound on WNT signaling.

  • Principle: Utilizes a cell line engineered with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Inhibition of the WNT pathway by this compound results in decreased luciferase expression.

  • Materials:

    • HEK293 or other suitable cells with a WNT reporter construct

    • This compound

    • Cell culture medium and reagents

    • Luciferase assay reagent

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with serial dilutions of this compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure luminescence using a luminometer.

    • Determine IC50 values from the dose-response curve.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Principle: Human tumor cells are implanted into immunocompromised mice. The effect of this compound on tumor growth is assessed following oral administration.

  • Materials:

    • Immunocompromised mice (e.g., NCr athymic)

    • SW620 human colorectal carcinoma cells

    • This compound formulated for oral dosing

    • Vehicle control

  • Procedure:

    • Inject SW620 cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a predetermined size.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle orally, once daily (q.d.).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study (e.g., day 15), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.

    • For pharmacodynamic assessment, tumor lysates can be analyzed for pSTAT1SER727 levels by Western blot.[3]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Kinase Inhibition) Cellular_Assay Cell-Based Assays (WNT Reporter, Proliferation) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay->Selectivity_Profiling PK_PD_Studies Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD_Studies Xenograft_Model Xenograft Efficacy (Tumor Growth Inhibition) PK_PD_Studies->Xenograft_Model Preclinical_Candidate Preclinical Candidate (this compound) Xenograft_Model->Preclinical_Candidate Lead_Optimization Lead Optimization Lead_Optimization->Biochemical_Assay

Caption: Workflow for the preclinical evaluation of this compound.

Discussion and Future Directions

This compound has demonstrated potent and selective inhibition of CDK8 and CDK19, leading to the modulation of WNT signaling and anti-tumor efficacy in preclinical models of colorectal cancer.[3][6] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. However, some studies have raised concerns about potential off-target effects and systemic toxicity at high doses, suggesting that phosphorylation of STAT1 at serine 727 may not be a completely reliable pharmacodynamic marker for CDK8/19 inhibition.[10][11] Therefore, careful dose selection and the use of additional on-target biomarkers are recommended for future studies.

Further research is warranted to explore the full therapeutic potential of this compound in other cancer types where CDK8/19 and the WNT pathway are implicated. Combination studies with other targeted agents or immunotherapies could also be a promising avenue for future investigation. The detailed information provided in this guide should empower researchers to design and execute robust preclinical studies to further elucidate the role of CDK8/19 in health and disease and to evaluate the therapeutic utility of inhibitors like this compound.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its ability to modulate WNT signaling and inhibit tumor growth in vivo makes it an important chemical probe for studying the biology of the Mediator complex and a potential lead for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource to support the ongoing research and development efforts in this field.

References

CCT-251921: A Technical Guide to a Potent Dual Inhibitor of Mediator Kinase CDK8/19

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small molecule that dually inhibits the Mediator complex-associated kinases CDK8 and CDK19.[1][2] Originating from a cell-based screen for inhibitors of the Wnt signaling pathway, this compound was developed through a structure-based medicinal chemistry program to optimize the potency, pharmacokinetic, and pharmaceutical properties of an earlier lead compound.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with this compound, intended for researchers and professionals in drug development.

Discovery and Optimization

The discovery of this compound began with the identification of CCT251545, a small molecule inhibitor of Wnt signaling, from a cell-based pathway screen.[1][2] Subsequent investigation identified the protein kinase paralogs CDK8 and CDK19 as the primary molecular targets of this chemical series.[1] Although potent, the initial lead compound CCT251545 required optimization of its metabolic stability and aqueous solubility to be suitable for extensive in vivo evaluation.[1]

A dedicated medicinal chemistry program was undertaken, employing structure-based design informed by X-ray crystallography of CCT251545 in complex with CDK8/cyclin C.[1] This led to the development of a 3,4,5-trisubstituted-2-aminopyridine series.[2] Through systematic analysis of physicochemical properties, researchers successfully engineered this compound (also referred to as compound 109 in the primary literature) with an optimal balance of in vitro potency, reduced metabolic clearance, minimized transporter-mediated biliary elimination, and improved pharmacokinetic properties, rendering it a suitable candidate for preclinical in vivo studies.[2][3]

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are components of the "kinase module" of the large, multiprotein Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II.[2][3] The CDK8 module can associate with the core Mediator complex to influence the expression of specific gene programs involved in various cellular processes.

CDK8 has been identified as a putative oncogene, particularly in colorectal cancer, where its expression is correlated with the activation of β-catenin, a key transcriptional regulator in the Wnt signaling pathway.[2] By inhibiting CDK8 and CDK19, this compound potently suppresses Wnt pathway activity in cancer cell lines.[2][4] Furthermore, inhibition of CDK8 by this compound leads to a reduction in the phosphorylation of STAT1 on serine 727 (STAT1SER727), a modification that has been utilized as a pharmacodynamic biomarker of target engagement in both cellular and in vivo models.[2][3]

CCT-251921_Mechanism_of_Action cluster_transcription Transcription Regulation Core_Mediator Core Mediator Kinase_Module Kinase Module (CDK8/19, CycC, MED12/13) Core_Mediator->Kinase_Module Associates TF Transcription Factors (e.g., β-catenin, STAT1) Kinase_Module->TF Phosphorylates & Activates RNAPII RNA Pol II Gene Target Gene Expression (e.g., Wnt pathway genes) RNAPII->Gene initiates TF->RNAPII recruits CCT251921 This compound CCT251921->Kinase_Module

Caption: this compound inhibits the CDK8/19 kinase module of the Mediator complex.

Preclinical Profile: Data Summary

This compound has been characterized through a range of in vitro and in vivo preclinical studies. The quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity
ParameterTarget/Cell LineAssay TypeValueReference
IC50 CDK8Lanthascreen Binding Assay2.3 ± 0.8 nM[4][5]
IC50 CDK19Biochemical AssayEquipotent to CDK8[2][3]
Cellular Activity Wnt Pathway InhibitionReporter AssaysPotent inhibition in LS174T, SW480, Colo205, and PA-1 cells[2][4]
Antiproliferative GI50 MV4-11 (AML cells)Resazurin Assay (72 hr)Data available in cited literature[4]
Table 2: Selectivity Profile
Panel TypeNumber of TargetsConcentration TestedResultsReference
Kinase Panel 279 Kinases1 µMMinimal activity; weak inhibition of some CYPs[4][5][6]
Receptors & Ion Channels 59 Targets10 µMClear profile with limited activity[5][6]
Enzymes 55 Targets1 µM / 10 µMMinimal activity observed[4][5][6]
Table 3: In Vivo Efficacy in SW620 Colorectal Carcinoma Xenograft Model
ParameterValue
Animal Model Female NCr athymic mice with established APC-mutant SW620 xenografts
Treatment This compound at 30 mg/kg, once daily (q.d.), oral administration
Duration 15 days
Efficacy Outcome 54.2% reduction in tumor weight at Day 15 vs. vehicle control
Pharmacodynamic Effect Sustained inhibition of STAT1SER727 phosphorylation for >6 hours post-dose
Reference:[2][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Key protocols used in the evaluation of this compound are outlined below.

Lanthascreen™ Kinase Binding Assay (for CDK8 Potency)

This assay quantifies the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

  • Reagents : Recombinant CDK8/CycC protein, a proprietary Alexa Fluor™ 647-labeled ATP competitive tracer, and terbium-labeled anti-tag antibody.

  • Procedure : this compound is serially diluted and incubated with the kinase and tracer in assay buffer.

  • Detection : The mixture is excited at 340 nm, and emissions are read at 495 nm (terbium) and 520 nm (tracer fluorescence).

  • Analysis : Inhibition of binding results in a decrease in the LANCE® FRET signal. IC50 values are calculated from the dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.[5]

Cellular WNT Pathway Reporter Assay

This assay measures the functional inhibition of Wnt signaling in cancer cells.

  • Cell Lines : Human cancer cell lines with constitutively active Wnt signaling (e.g., APC-mutant SW480 or β-catenin mutant LS174T) containing a TCF/LEF-driven luciferase reporter construct.[2][4]

  • Procedure : Cells are seeded in multi-well plates and treated with a dilution series of this compound for a defined period (e.g., 24-72 hours).

  • Detection : Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferin-containing substrate.

  • Analysis : Luminescence values are normalized to cell viability (e.g., using a Resazurin assay) and plotted against inhibitor concentration to determine the IC50 for pathway inhibition.

In Vivo SW620 Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a preclinical cancer model.

  • Model : SW620 human colorectal carcinoma cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., female NCr athymic).[2]

  • Treatment Initiation : Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

  • Dosing : this compound is formulated for oral gavage and administered daily at a specified dose (e.g., 30 mg/kg).[2]

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint : At the end of the study (e.g., 15 days), tumors are excised and weighed. For pharmacodynamic studies, tumor and plasma samples are collected at specific time points after the final dose to analyze biomarkers like STAT1SER727 phosphorylation via Western blot or ELISA.[2]

Development Workflow and Toxicity Profile

The progression of this compound followed a logical, stepwise workflow from initial discovery to a preclinical candidate. However, its development also highlighted important considerations regarding toxicity and biomarker selection.

CCT-251921_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation A Cell-Based Wnt Pathway Screen B Hit Compound ID (CCT251545) A->B C Target Deconvolution (CDK8/19 Identified) B->C D Structure-Based Design & Medicinal Chemistry C->D E Improve PK/PD & Solubility D->E F Candidate Selection (this compound) E->F G In Vitro Profiling (Potency, Selectivity) F->G H In Vivo PK & Efficacy Models G->H I PD Biomarker Analysis (pSTAT1) H->I J Safety & Toxicology I->J

Caption: The discovery and development workflow for this compound.

Furthermore, this work questioned the reliability of STAT1SER727 phosphorylation as a specific pharmacodynamic biomarker for CDK8/19 activity, showing it can be induced by various stress stimuli in a CDK8/19-independent manner.[7][8] This illustrates the critical need for careful dose selection and robust, specific biomarker validation in drug development.

CCT-251921_Toxicity_Debate A Initial Finding: This compound shows in vivo toxicity B Initial Hypothesis: Toxicity is due to ON-TARGET CDK8/19 inhibition A->B D Counter-Hypothesis: Toxicity is due to OFF-TARGET effects A->D Alternative Explanation C Supporting Evidence: High doses used to achieve PD biomarker modulation (pSTAT1 inhibition) B->C E Supporting Evidence 1: Toxicity does not correlate with CDK8/19 potency across multiple inhibitors D->E F Supporting Evidence 2: Kinome profiling reveals potential off-target kinases D->F G Supporting Evidence 3: pSTAT1 is not a reliable or specific PD biomarker for CDK8/19 D->G

References

CCT-251921 Target Validation: A Technical Guide to a Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target validation studies of CCT-251921, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document provides a comprehensive overview of the key experiments, quantitative data, and signaling pathways involved in the validation of this compound as a modulator of the Mediator complex-associated kinases.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies.[1][2] It targets CDK8 and CDK19, components of the Mediator complex kinase module, which play a crucial role in regulating transcription.[3] Dysregulation of CDK8 and CDK19 has been implicated in various cancers, particularly those driven by aberrant WNT/β-catenin signaling.[4][5] This guide will provide a detailed examination of the scientific evidence supporting the mechanism of action and therapeutic potential of this compound.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity Profile
CDK8Lanthascreen Binding Assay2.3Minimal activity against a panel of 279 kinases at 1 µM.[6][7]
CDK19Lanthascreen Binding AssayNot explicitly quantified, but stated to have equipotent affinity to CDK8.[2]Weak inhibition of CYPs. Minimal activity against 55 receptors and ion channels at 1 µM.[7][8]

Table 2: Cellular Activity of this compound in WNT Pathway-Driven Cancer Cell Lines

Cell LineCancer TypeWNT Pathway StatusAssay TypeIC50 (nM)
LS174TColorectal Carcinomaβ-catenin mutantWNT Reporter Assay23 ± 11
SW480Colorectal CarcinomaAPC mutantWNT Reporter AssayData not quantified, but potent inhibition observed.[1][6]
Colo205Colorectal CarcinomaAPC mutantWNT Reporter AssayData not quantified, but potent inhibition observed.[7]
PA-1Ovarian TeratocarcinomaWNT ligand-dependentWNT Reporter AssayData not quantified, but potent inhibition observed.[1][7]

Table 3: In Vivo Efficacy of this compound in a Colorectal Carcinoma Xenograft Model

Animal ModelCell LineTreatmentDosageDurationOutcome
Female NCr athymic miceSW620 (APC-mutant)This compound (oral)30 mg/kg q.d.15 days54.2% reduction in tumor weight.[1][2]

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterSpeciesValueNotes
STAT1SER727 Phosphorylation InhibitionMice (SW620 xenograft)Maintained for >6 hours post-dose.A pharmacodynamic biomarker of CDK8 inhibition.[1]
Plasma Concentrations (Total)Mice14.1 µM (1h), 6.9 µM (2h), 0.8 µM (6h) at 30 mg/kg/day.[9]These concentrations are significantly above the CDK8 IC50.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the biochemical potency of this compound against its primary targets, CDK8 and CDK19.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody results in a high degree of Förster Resonance Energy Transfer (FRET).[10] Competitive inhibitors displace the tracer, leading to a loss of FRET.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[12]

    • Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer.

    • Prepare a 2X solution of the kinase/antibody mixture in 1X Kinase Buffer. The antibody is centrifuged prior to use to reduce aggregation.[10][12]

    • Prepare a serial dilution of this compound in 100% DMSO, followed by dilution in Kinase Buffer.[11]

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the diluted this compound or control inhibitor to the appropriate wells.[12]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[12]

    • Add 4 µL of the 4X tracer solution to all wells.[12]

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes.[12]

    • Read the plate using a TR-FRET capable plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).[12]

  • Data Analysis:

    • The Emission Ratio (665 nm / 615 nm) is calculated.

    • IC50 values are determined by fitting the dose-response curve of the inhibitor to a sigmoidal model.[11]

WNT/β-catenin Pathway Reporter Assay

This cell-based assay was used to measure the inhibitory effect of this compound on the WNT signaling pathway in cancer cell lines with constitutive pathway activation.

Principle: The assay utilizes a reporter cell line that contains a TCF/LEF transcriptional response element upstream of a luciferase reporter gene.[13][14] In cells with an active WNT pathway, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase gene.[4] Inhibition of the WNT pathway results in a decrease in luciferase activity.

Protocol (General):

  • Cell Seeding:

    • Seed the WNT reporter cell line (e.g., LS174T, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. A vehicle control (DMSO) is also included.[1]

  • Incubation:

    • Incubate the cells for a specified period (e.g., 16 hours or overnight).[13]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a cell lysis buffer.[13]

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add luciferase substrate to each well and measure the luminescence using a luminometer.[13]

  • Data Analysis:

    • Luciferase activity is normalized to a control (e.g., constitutively expressed GFP or total protein concentration).

    • IC50 values are calculated from the dose-response curve.

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model was used to evaluate the anti-tumor efficacy of this compound.

Principle: The SW620 human colorectal adenocarcinoma cell line, which harbors an APC mutation leading to constitutive WNT pathway activation, is implanted into immunocompromised mice.[7][15] The growth of the resulting tumors is monitored following treatment with the test compound.

Protocol:

  • Cell Culture and Implantation:

    • SW620 cells are cultured under standard conditions.

    • A specific number of cells (e.g., 1 million) are injected subcutaneously into the flank of female NCr athymic mice.[16]

  • Tumor Growth and Treatment Initiation:

    • Tumor growth is monitored regularly.

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound is administered orally at a dose of 30 mg/kg, once daily (q.d.).[2] The vehicle control is administered to the control group.

  • Monitoring and Endpoint:

    • Animal weight and tumor volume are measured regularly (e.g., three times weekly).[15]

    • The study is continued for a defined period (e.g., 15 days).[2]

    • At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis:

    • Tumor and plasma samples can be collected at various time points after the final dose to measure drug concentration and the level of pharmacodynamic biomarkers such as phosphorylated STAT1SER727.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound target validation.

WNT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruits WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) Pol_II RNA Pol II Mediator_Complex->Pol_II Activates CDK8_19 CDK8/19 CDK8_19->Mediator_Complex CCT251921 This compound CCT251921->CDK8_19 Inhibits Pol_II->WNT_Target_Genes Transcription WNT WNT Ligand WNT->Frizzled Binds WNT->LRP5_6 Co-receptor binding

Caption: this compound inhibits CDK8/19, modulating WNT pathway transcription.

Xenograft_Workflow start Start cell_culture 1. Culture SW620 Colorectal Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation into Athymic Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors reach ~150-200 mm³ treatment 5. Oral Administration of This compound (30 mg/kg) or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Weight treatment->monitoring Daily Dosing endpoint 7. Endpoint (Day 15): Excise and Weigh Tumors monitoring->endpoint analysis 8. Data Analysis: Compare Tumor Weights endpoint->analysis pd_analysis Pharmacodynamic Analysis (pSTAT1) endpoint->pd_analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound efficacy.

Discussion and Future Directions

The data presented in this guide provide a strong validation for this compound as a potent and selective inhibitor of CDK8 and CDK19. Its ability to inhibit the WNT signaling pathway in relevant cancer cell lines and to reduce tumor growth in an in vivo model highlights its therapeutic potential.

However, it is important to consider the potential for off-target effects and toxicity. Studies have suggested that at high doses, this compound may have off-target kinase activities that could contribute to systemic toxicity.[2][9] Furthermore, the reliability of STAT1SER727 phosphorylation as a specific pharmacodynamic biomarker for CDK8/19 inhibition has been questioned, as it can be influenced by other cellular stress signals.[2][9]

Future research should focus on:

  • Optimizing Dosing Regimens: Investigating alternative dosing schedules to maximize the therapeutic window and minimize toxicity.

  • Identifying Predictive Biomarkers: Discovering more robust and specific biomarkers of CDK8/19 inhibition and patient response.

  • Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents.

References

Unveiling the Selectivity of CCT-251921: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two closely related kinases that are components of the Mediator complex. The Mediator complex is a crucial regulator of transcription, and its dysregulation has been implicated in various diseases, including cancer. Understanding the precise selectivity profile of a kinase inhibitor is paramount for its development as a therapeutic agent, as off-target activities can lead to unforeseen side effects and toxicities. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its on-target potency, broad off-target screening, and cellular selectivity, supported by comprehensive data tables, detailed experimental protocols, and pathway visualizations.

On-Target Potency

The primary targets of this compound are CDK8 and CDK19. The inhibitory activity of this compound against these kinases was determined using a biochemical Lanthascreen™ binding assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor.

Table 1: On-Target Inhibitory Potency of this compound
TargetIC50 (nM)
CDK82.3 ± 0.8
CDK192.6

Data represents the mean ± standard deviation from multiple experiments.

Off-Target Selectivity Profiling

To assess the selectivity of this compound, it was screened against a broad range of kinases, as well as a panel of other enzymes and receptors/ion channels. This comprehensive profiling is essential to identify potential off-target interactions that could contribute to the compound's overall biological activity and safety profile.

Kinase Selectivity

This compound was initially screened at a concentration of 1 µM against a panel of 279 kinases by Millipore. For kinases where greater than 50% inhibition was observed, IC50 values were subsequently determined. Further kinome-wide selectivity was assessed in a later study using the KINOMEscan™ platform, which measures the binding of the compound to 468 kinases at a concentration of 1 µM.

A study by Chen et al. (2019) using KINOMEscan at a 2 µM concentration of this compound (referred to as Cmpd3 in the study) identified several potential off-target kinases.[1] This study suggested that observed toxicities at high doses of this compound in some in vivo models might be attributable to these off-target effects rather than on-target inhibition of CDK8/19.[1]

Table 2: Off-Target Kinase Selectivity of this compound (KINOMEscan™)
KinasePercent of Control (%) @ 2 µM
PIKFYVE0
JNK12
STK163
GSK3B10
GSK3A11

% of control represents the remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition.

Enzyme and Receptor/Ion Channel Selectivity

This compound was also profiled at a concentration of 10 µM against a panel of 29 enzymes and 59 receptors and ion channels by CEREP. The compound showed a generally clean profile with minimal activity against most targets in these panels, indicating a low propensity for off-target effects on these protein classes at the tested concentration.

Cellular Selectivity and Pathway Analysis

To confirm that the potent biochemical inhibition of CDK8 and CDK19 translates to a selective effect in a cellular context, this compound was evaluated in cellular assays, including a WNT signaling reporter assay and in cell lines with genetic knockout of CDK8 and CDK19.

The WNT signaling pathway is a key pathway regulated by CDK8. This compound demonstrated potent inhibition of a WNT reporter in the LS174T human colorectal cancer cell line, which has a constitutively active WNT pathway due to a β-catenin mutation.[2]

Furthermore, the selectivity of this compound was confirmed using CDK8/19 double knockout (dKO) cells. The effects of the compound on downstream signaling pathways were abrogated in the dKO cells, providing strong evidence that its cellular activity is mediated through the inhibition of CDK8 and CDK19.

One of the proposed pharmacodynamic biomarkers for CDK8/19 inhibition is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). However, the study by Chen et al. (2019) suggests that pSTAT1 S727 may not be a reliable biomarker, as its phosphorylation can be induced by various stimuli in a CDK8/19-independent manner.[1]

dot

Signaling_Pathway cluster_WNT WNT Signaling Pathway cluster_Mediator Mediator Complex WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP LRP5/6 Co-receptor WNT->LRP DVL Dishevelled (DVL) Frizzled->DVL GSK3B GSK3β DVL->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF WNT_Target_Genes WNT Target Genes TCF_LEF->WNT_Target_Genes CDK8_19 CDK8/19 CDK8_19->Beta_Catenin Phosphorylation (Activation) CyclinC Cyclin C CDK8_19->CyclinC Mediator Mediator Core CDK8_19->Mediator RNAPII RNA Polymerase II Mediator->RNAPII CCT251921 This compound CCT251921->CDK8_19

Caption: this compound inhibits CDK8/19, which in turn can affect the WNT signaling pathway.

Experimental Protocols

Lanthascreen™ Eu Kinase Binding Assay (for CDK8/19)

This TR-FRET based assay measures the binding of the test compound to the ATP site of the kinase.

Materials:

  • CDK8/Cyclin C or CDK19/Cyclin C enzyme

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compound (this compound) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Prepare a kinase/antibody mix in assay buffer.

  • Add 2 µL of the kinase/antibody mix to the wells of a 384-well plate.

  • Add 1 µL of the serially diluted test compound to the wells.

  • Incubate the plate for 20 minutes at room temperature.

  • Add 2 µL of the tracer to the wells.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a suitable TR-FRET plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

dot

Lanthascreen_Workflow Start Start Prep_Reagents Prepare Kinase/Antibody Mix and Compound Dilutions Start->Prep_Reagents Add_Kinase_Ab Add Kinase/Antibody Mix to 384-well Plate Prep_Reagents->Add_Kinase_Ab Add_Compound Add Test Compound Add_Kinase_Ab->Add_Compound Incubate1 Incubate for 20 min at RT Add_Compound->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate for 60 min at RT (dark) Add_Tracer->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Lanthascreen™ kinase binding assay.

Kinase Panel Screening (Millipore)

This is a radiometric assay that measures the phosphorylation of a substrate by the kinase.

General Protocol:

  • Kinase reactions are performed in a final volume of 25 µL containing:

    • Kinase buffer

    • Test compound (this compound) at 1 µM

    • Kinase enzyme

    • Substrate (specific for each kinase)

    • [γ-³³P]ATP at the Km for each respective kinase

  • Reactions are initiated by the addition of Mg/ATP.

  • Plates are incubated for a specified time at room temperature.

  • Reactions are stopped by the addition of 3% phosphoric acid.

  • A 10 µL aliquot of the reaction is spotted onto a filtermat.

  • The filtermat is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radioactivity is determined by scintillation counting.

  • The percentage of kinase inhibition is calculated relative to a DMSO control.

Cellular WNT Reporter Assay (LS174T)

This assay measures the activity of the WNT signaling pathway in cells.

Materials:

  • LS174T cells stably expressing a TCF/LEF-driven luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (this compound) serially diluted in DMSO.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

Procedure:

  • Seed LS174T reporter cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for the desired period (e.g., 24 hours).

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

dot

WNT_Reporter_Assay_Workflow Start Start Seed_Cells Seed LS174T Reporter Cells in 96-well Plates Start->Seed_Cells Adhere_Cells Allow Cells to Adhere Overnight Seed_Cells->Adhere_Cells Treat_Cells Treat with this compound Dilutions Adhere_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_and_Read Lyse Cells and Measure Luciferase Activity Incubate->Lyse_and_Read Analyze_Data Determine IC50 Lyse_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cellular WNT reporter assay.

Conclusion

This compound is a highly potent and selective inhibitor of the Mediator kinases CDK8 and CDK19. Biochemical and cellular assays demonstrate its low nanomolar potency against its primary targets. While broad off-target screening against a large number of kinases, enzymes, and receptors/ion channels reveals a generally clean profile, more recent and extensive kinome scanning has identified potential off-target kinases that may contribute to toxicity at higher concentrations. The use of CDK8/19 knockout cell lines has been instrumental in confirming the on-target cellular mechanism of action of this compound. This comprehensive selectivity profile provides a critical foundation for the further development and therapeutic application of this compound and next-generation CDK8/19 inhibitors. Careful dose selection and monitoring for potential off-target effects will be crucial in future preclinical and clinical investigations.

References

CCT-251921 (CAS RN: 1607837-31-9): A Technical Guide to a Potent Dual Inhibitor of CDK8 and CDK19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent, selective, and orally bioavailable small molecule that acts as a dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, particularly in cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Physicochemical Properties

PropertyValueReference
CAS Number 1607837-31-9[1][2]
Molecular Formula C₂₁H₂₃ClN₆O[1]
Molecular Weight 410.91 g/mol [1]
Appearance Solid powder
Solubility >25 mg/mL in DMSO[1]

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of the kinase activity of CDK8 and CDK19. These kinases are the enzymatic subunits of the Mediator complex's kinase module, which plays a critical role in regulating the transcription of a subset of genes, including those involved in the Wnt/β-catenin signaling pathway.[2] By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes that are aberrantly activated in certain cancers, particularly those with mutations in the Wnt pathway, such as colorectal cancer.[2]

Signaling Pathway

The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway. In the "off" state of this pathway, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound can suppress the transcription of Wnt target genes, even in the presence of an activating signal.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription CDK8_CycC CDK8/CycC CDK8_CycC->TCF_LEF Phosphorylation (Co-activation) CCT251921 This compound CCT251921->CDK8_CycC Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency
TargetAssayIC₅₀ (nM)Reference
CDK8Lanthascreen™ Binding Assay2.3[1][2]
CDK19Lanthascreen™ Binding Assay2.6[1]
Cellular Activity
Cell LineAssayParameterValue (µM)Reference
LS174T (colorectal carcinoma)Wnt Reporter AssayIC₅₀0.023
SW480 (colorectal adenocarcinoma)Wnt Reporter AssayIC₅₀-[2]
Colo205 (colorectal adenocarcinoma)Wnt Reporter AssayIC₅₀-[2]
PA-1 (ovarian teratocarcinoma)Wnt Reporter AssayIC₅₀-[2]
MV4-11 (acute myeloid leukemia)Resazurin AssayGI₅₀0.05[2]
In Vivo Efficacy
ModelTreatmentDosingTumor Growth InhibitionReference
SW620 (colorectal adenocarcinoma) XenograftThis compound30 mg/kg, once daily, oral54.2% reduction in tumor weight at day 15[2]

Experimental Protocols

Lanthascreen™ Eu Kinase Binding Assay for CDK8

This protocol is a representative method for determining the IC₅₀ of this compound against CDK8.

Materials:

  • CDK8/cyclin C, active (Invitrogen)

  • LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)

  • Kinase Tracer 236 (Invitrogen)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • 384-well plate (white, low-volume)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compound series in 1X Kinase Buffer A to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C and Eu-anti-GST antibody in 1X Kinase Buffer A.

    • Prepare a 2X Tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 5 µL of the 2X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Lanthascreen_Workflow start Start compound_prep Prepare this compound serial dilution start->compound_prep assay_assembly Dispense compound, kinase/antibody, and tracer into 384-well plate compound_prep->assay_assembly reagent_prep Prepare 2X Kinase/Antibody and 2X Tracer solutions reagent_prep->assay_assembly incubation Incubate at RT for 60 min assay_assembly->incubation read_plate Read TR-FRET signal incubation->read_plate data_analysis Calculate emission ratio and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the Lanthascreen™ CDK8 binding assay.

TCF/LEF Luciferase Reporter Assay

This protocol describes a representative method for assessing the inhibitory effect of this compound on Wnt/β-catenin signaling in cancer cell lines.

Materials:

  • SW480 or LS174T cells

  • TCF/LEF luciferase reporter vector (e.g., TOPflash)

  • Control vector with a constitutively active promoter driving Renilla luciferase expression

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed SW480 or LS174T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo SW620 Xenograft Model

This is a representative protocol for evaluating the in vivo efficacy of this compound.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • SW620 human colorectal adenocarcinoma cells

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of SW620 cells (e.g., 5 x 10⁶ cells) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally, once daily, at the desired dose (e.g., 30 mg/kg).

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Study Termination and Analysis:

    • At the end of the study (e.g., after 15 days), euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of CDK8 and CDK19 in health and disease. Its potency, selectivity, and oral bioavailability make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the Mediator complex-associated kinases, particularly in the context of Wnt-driven cancers. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of this promising inhibitor.

References

Methodological & Application

Application Notes and Protocols for CCT-251921 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex and are implicated in the regulation of transcription, particularly in pathways critical to cancer cell proliferation and survival, such as the Wnt/β-catenin signaling pathway.[1][2][3] this compound has demonstrated efficacy in various cancer cell lines, particularly those with a dependency on the Wnt signaling pathway.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and antiproliferative activity of this compound.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC₅₀ (nM)
CDK8Lanthascreen Binding Assay2.3 ± 0.8 nM
CDK19Lanthascreen Binding Assay2.6 nM

Data sourced from MedchemExpress and the Chemical Probes Portal.[1][4]

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeAssay TypeMetricValue (µM)
MV4-11Acute Myeloid LeukemiaResazurin AssayGI₅₀0.05

Data sourced from MedchemExpress.[1]

Table 3: Wnt Pathway Inhibition in Cancer Cell Lines

Cell LineWnt Pathway StatusAssay TypeExpected Outcome
LS174Tβ-catenin mutantTCF/LEF Reporter AssayPotent inhibition of reporter activity
SW480APC mutantTCF/LEF Reporter AssayPotent inhibition of reporter activity
Colo205APC mutantTCF/LEF Reporter AssayPotent inhibition of reporter activity
PA-1Wnt ligand-dependentTCF/LEF Reporter AssayPotent inhibition of reporter activity

Information sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflows

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3β GSK3β Dishevelled->GSK3β |-- β-catenin β-catenin GSK3β->β-catenin Phosphorylation Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Accumulation & Translocation TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Transcription CDK8/19 CDK8/19 CDK8/19->TCF/LEF Modulates Activity This compound This compound This compound->CDK8/19 Inhibition Wnt Ligand Wnt Ligand Wnt Ligand->Frizzled

Caption: this compound inhibits CDK8/19, modulating Wnt/β-catenin signaling.

Experimental Workflow: Wnt/β-catenin Reporter Assay

Wnt_Assay_Workflow Seed HEK293T cells with TCF/LEF reporter Seed HEK293T cells with TCF/LEF reporter Incubate (24h) Incubate (24h) Seed HEK293T cells with TCF/LEF reporter->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Stimulate with Wnt3a or LiCl Stimulate with Wnt3a or LiCl Treat with this compound->Stimulate with Wnt3a or LiCl Incubate (16-24h) Incubate (16-24h) Stimulate with Wnt3a or LiCl->Incubate (16-24h) Lyse cells and add Luciferase substrate Lyse cells and add Luciferase substrate Incubate (16-24h)->Lyse cells and add Luciferase substrate Measure Luminescence Measure Luminescence Lyse cells and add Luciferase substrate->Measure Luminescence

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Experimental Workflow: Antiproliferation Assay

Antiproliferation_Workflow Seed cancer cells (e.g., MV4-11) Seed cancer cells (e.g., MV4-11) Incubate (24h) Incubate (24h) Seed cancer cells (e.g., MV4-11)->Incubate (24h) Treat with this compound (serial dilutions) Treat with this compound (serial dilutions) Incubate (24h)->Treat with this compound (serial dilutions) Incubate (72h) Incubate (72h) Treat with this compound (serial dilutions)->Incubate (72h) Add Resazurin solution Add Resazurin solution Incubate (72h)->Add Resazurin solution Incubate (2-4h) Incubate (2-4h) Add Resazurin solution->Incubate (2-4h) Measure Fluorescence Measure Fluorescence Incubate (2-4h)->Measure Fluorescence

Caption: Workflow for the resazurin-based antiproliferation assay.

Detailed Experimental Protocols

Wnt/β-catenin Signaling TCF/LEF Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on the Wnt/β-catenin signaling pathway in a cellular context.

Materials:

  • HEK293T cells

  • TCF/LEF luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization)

  • Lipofectamine 2000 or a similar transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Wnt3a conditioned media or recombinant Wnt3a, or Lithium Chloride (LiCl)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete DMEM.[5] Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A common ratio is 100 ng of TCF/LEF reporter plasmid and 10 ng of control plasmid per well.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS).

    • Remove the transfection medium and add 90 µL of fresh assay medium containing the desired concentrations of this compound to the wells.

    • Incubate for 1-2 hours.

  • Pathway Stimulation:

    • Option A (Wnt3a): Add 10 µL of Wnt3a conditioned media or recombinant Wnt3a (final concentration of ~50 ng/mL) to the wells.

    • Option B (LiCl): Add 10 µL of LiCl solution to a final concentration of 10-20 mM.[5][6][7]

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[5][7]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the TCF/LEF luciferase signal to the control (Renilla) luciferase signal. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

Antiproliferative Resazurin-Based Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, LS174T, SW480)

  • Appropriate cell culture medium (e.g., RPMI-1640 for MV4-11) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-40,000 cells/well for suspension cells) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Add the diluted compound to the wells. The final volume in each well should be 200 µL.

    • Include vehicle-treated control wells and wells with medium only for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[8][9]

  • Data Analysis: Subtract the background fluorescence from all measurements. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Western Blot for STAT1 Ser727 Phosphorylation

This protocol is used to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of its downstream target, STAT1.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT1.

  • Data Analysis: Quantify the band intensities and determine the ratio of phospho-STAT1 to total STAT1.

References

CCT-251921 Cell-Based Assay Guide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

CCT-251921 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with a reported IC50 of 2.3 nM for CDK8.[1] This small molecule has demonstrated significant activity in preclinical models by modulating the WNT signaling pathway and inhibiting STAT1 phosphorylation. These application notes provide a comprehensive guide to utilizing this compound in various cell-based assays to probe its biological activity and therapeutic potential.

Mechanism of Action: this compound primarily exerts its effects through the inhibition of the kinase activity of CDK8 and CDK19. These kinases are components of the Mediator complex, a key regulator of transcription. By inhibiting CDK8/19, this compound can modulate the expression of genes regulated by various signaling pathways, most notably the WNT/β-catenin pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1]

Furthermore, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (SER727), a post-translational modification linked to the transcriptional activity of STAT1.[1] This activity provides a useful pharmacodynamic biomarker for assessing the engagement of this compound with its target in a cellular context.

Key Applications:

  • WNT Signaling Pathway Inhibition: this compound can be used to study the role of CDK8/19 in cancers with aberrant WNT signaling. Reporter gene assays in cell lines with mutations in WNT pathway components (e.g., APC or β-catenin) are effective for quantifying the inhibitory activity of this compound.

  • Antiproliferative Activity: The compound's ability to inhibit the growth of various cancer cell lines can be assessed using standard cell viability and proliferation assays.

  • Target Engagement Biomarker Analysis: The phosphorylation status of STAT1 at SER727 can be monitored by Western blotting to confirm the cellular activity of this compound.

  • CDK8/19-dependent Transcription Analysis: Quantitative PCR (qPCR) can be employed to measure changes in the expression of CDK8/19 target genes following treatment with this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
CDK8Biochemical2.3[1]
CDK19BiochemicalNot Reported
Table 2: Cellular Activity of this compound in WNT Pathway-Driven Reporter Assays
Cell LineCancer TypeWNT Pathway StatusAssay TypeIC50 (nM)Reference
LS174TColorectal Carcinomaβ-catenin mutantLuciferase ReporterNot Reported[1]
SW480Colorectal CarcinomaAPC mutantLuciferase ReporterNot Reported[1]
Colo205Colorectal CarcinomaAPC mutantLuciferase ReporterNot Reported[1]
PA-1Ovarian TeratocarcinomaWNT ligand-dependentLuciferase ReporterNot Reported[1]
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssay TypeGI50 (µM)Reference
SW620Colorectal CarcinomaNot SpecifiedNot Reported
MV4-11Acute Myeloid LeukemiaNot Specified0.05

Experimental Protocols

Protocol 1: WNT Signaling Reporter Assay

This protocol is designed to measure the effect of this compound on the activity of the WNT signaling pathway using a luciferase-based reporter assay in cancer cell lines with constitutive WNT pathway activation.

Materials:

  • WNT-reporter cell line (e.g., LS174T, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT1 (Ser727)

This protocol describes the detection of phosphorylated STAT1 at Ser727 in cells treated with this compound as a measure of target engagement.

Materials:

  • Cancer cell line of interest (e.g., SW620)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Mouse anti-total STAT1

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT1 or a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT1 to total STAT1 for each treatment condition and normalize to the vehicle control.

Protocol 3: CDK8/19 Inhibition by qPCR

This protocol, adapted from Porte et al. (2019), measures the inhibition of CDK8/19-dependent gene expression in response to this compound treatment in HEK293 cells.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • 12-well tissue culture plates

  • TNFα

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., NF-κB responsive genes) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed HEK293 cells in 12-well plates at a density of 3 x 10^5 cells/well in 1 mL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.3 nM to 1 µM) or vehicle control for 1 hour.

  • Stimulation: Add TNFα to a final concentration of 10 ng/mL to induce the expression of NF-κB target genes. Incubate for an additional 2 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA according to the manufacturers' protocols.

  • qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated, TNFα-stimulated control. Determine the IC50 of this compound for the inhibition of target gene expression.

Mandatory Visualization

WNT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruitment Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Mediator_Complex->Target_Genes Transcriptional Activation CDK8_19 CDK8/19 CDK8_19->Mediator_Complex Component of CCT_251921 This compound CCT_251921->CDK8_19 Inhibition

Caption: this compound inhibits CDK8/19, modulating WNT signaling.

STAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT1_inactive STAT1 JAK->STAT1_inactive Phosphorylation (Y701) STAT1_pY701 pY701-STAT1 STAT1_dimer STAT1 Dimer STAT1_pY701->STAT1_dimer Dimerization STAT1_dimer_nuc STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocation STAT1_pS727 pS727-STAT1 STAT1_dimer_nuc->STAT1_pS727 Phosphorylation (S727) Target_Genes STAT1 Target Genes STAT1_pS727->Target_Genes Transcriptional Activation CDK8 CDK8 CDK8->STAT1_dimer_nuc CCT_251921 This compound CCT_251921->CDK8 Inhibition

Caption: this compound inhibits CDK8-mediated STAT1 Ser727 phosphorylation.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay Assay Readout cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_Dilutions Add_Compound Add Compound/Vehicle to Cells Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for Defined Period Add_Compound->Incubate_Treatment Assay_Choice Select Assay Incubate_Treatment->Assay_Choice Luciferase Luciferase Assay Assay_Choice->Luciferase WNT Reporter Western_Blot Western Blot Assay_Choice->Western_Blot pSTAT1 qPCR qPCR Assay_Choice->qPCR Gene Expression Measure_Signal Measure Signal (Luminescence, Band Intensity, Ct values) Luciferase->Measure_Signal Western_Blot->Measure_Signal qPCR->Measure_Signal Normalize_Data Normalize to Control Measure_Signal->Normalize_Data Dose_Response Generate Dose-Response Curve Normalize_Data->Dose_Response Calculate_IC50 Calculate IC50/GI50 Dose_Response->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for CCT-251921 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3][4] These kinases are components of the Mediator complex, a key regulator of transcription. By inhibiting CDK8 and CDK19, this compound modulates the expression of a variety of genes, including those involved in oncogenic signaling pathways. Notably, this compound has been shown to be a potent inhibitor of the WNT signaling pathway, particularly in cancer cells with constitutive activation of this pathway.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and WNT signaling.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK8 and CDK19. These kinases are part of the "kinase module" of the Mediator complex, which associates with RNA Polymerase II and transcription factors to regulate gene expression. Inhibition of CDK8/19 by this compound can lead to the downregulation of genes that are aberrantly activated in cancer, such as those in the WNT/β-catenin pathway.

This compound Mechanism of Action CCT251921 This compound CDK8_19 CDK8/CDK19 (Mediator Kinase Module) CCT251921->CDK8_19 Inhibition Mediator Mediator Complex CDK8_19->Mediator Associates with Transcription_Factors Transcription Factors (e.g., β-catenin/TCF) CDK8_19->Transcription_Factors Phosphorylates & Activates RNAPII RNA Polymerase II Mediator->RNAPII Regulates Gene_Expression Target Gene Expression RNAPII->Gene_Expression Initiates Transcription Transcription_Factors->RNAPII Recruits WNT_Signaling WNT Signaling Pathway WNT_Signaling->Transcription_Factors Activates

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
CDK82.3Biochemical Assay[1][2]
CDK192.6Biochemical Assay[1]
Table 2: Cellular Activity of this compound in WNT Pathway-Driven Cell Lines
Cell LineCancer TypeWNT Pathway StatusIC50 (nM)Assay TypeReference
LS174TColorectal Carcinomaβ-catenin mutant23 ± 11WNT Reporter Assay[3]
SW480Colorectal CarcinomaAPC mutantNot specifiedWNT Reporter Assay[1][2]
Colo205Colorectal CarcinomaAPC mutantNot specifiedWNT Reporter Assay[1][2]
PA-1Ovarian TeratocarcinomaWNT ligand-dependentNot specifiedWNT Reporter Assay[1][2]
7dF3 (HEK293)Embryonic KidneyInducible WNT reporter5.0 ± 2.0WNT Reporter Assay[3]
Table 3: Selectivity of this compound
Target PanelConcentration TestedInhibitionReference
279 Kinases1 µMMinimal activity[1][5]
55 Receptors & Ion Channels1 µMMinimal activity[1]

Note on STAT1 Phosphorylation: While inhibition of STAT1SER727 phosphorylation has been used as a pharmacodynamic biomarker for CDK8/19 inhibition, some studies suggest it may not be a reliable marker as it can be influenced by other cellular stresses and cytokines in a CDK8/19-independent manner.[6] Careful validation is recommended when using this as a readout of this compound activity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO. A stock concentration of 10 mM is recommended. For example, to prepare a 10 mM stock, dissolve 4.11 mg of this compound (MW: 410.45 g/mol ) in 1 mL of DMSO.

  • Sonication may be required to fully dissolve the compound.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as CCK-8 or MTT.

Cell Viability Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 End of Incubation Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with a serial dilution of this compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add CCK-8 or MTT reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance

Figure 2: General workflow for a cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • CCK-8 or MTT assay kit

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A recommended starting concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • At the end of the incubation period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Annexin V Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from viability assays) and a DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

WNT Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This protocol is for measuring the effect of this compound on WNT/β-catenin signaling using a TCF/LEF-responsive luciferase reporter.

WNT Reporter Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (continued) cluster_3 Day 3 Transfect_Cells Co-transfect cells with TCF/LEF firefly luciferase reporter and Renilla luciferase control vectors Treat_Cells Treat cells with this compound Transfect_Cells->Treat_Cells Induce_WNT Induce WNT signaling (optional, if not constitutively active) Treat_Cells->Induce_WNT Lyse_Cells Lyse cells and measure luciferase activity Induce_WNT->Lyse_Cells

Figure 3: Workflow for a TCF/LEF luciferase reporter assay.

Materials:

  • Cells of interest (e.g., HEK293T or cancer cell lines with active WNT signaling)

  • TCF/LEF firefly luciferase reporter vector

  • A control vector with a constitutively expressed Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution

  • WNT ligand (e.g., Wnt3a) or GSK3β inhibitor (e.g., CHIR99021) to induce signaling if necessary

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate.

  • On the following day, co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent, following the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.

  • If the cell line does not have constitutively active WNT signaling, stimulate the pathway with a WNT ligand or a GSK3β inhibitor after a short pre-incubation with this compound (e.g., 1-2 hours).

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Express the results as a percentage of the stimulated, vehicle-treated control.

Concluding Remarks

This compound is a valuable tool for investigating the roles of CDK8 and CDK19 in various cellular processes, particularly in the context of cancer and WNT signaling. The protocols provided here offer a framework for studying the effects of this inhibitor in cell culture. It is recommended to optimize experimental conditions, such as cell density, inhibitor concentration, and incubation time, for each specific cell line and assay. Given the potential for off-target effects with any small molecule inhibitor, it is also advisable to include appropriate controls and, where possible, validate key findings using genetic approaches such as siRNA or CRISPR-mediated knockout of CDK8 and CDK19.

References

Application Notes and Protocols: CCT-251921 for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are implicated in the regulation of gene transcription and have emerged as therapeutic targets in oncology, particularly in colorectal cancer (CRC) where CDK8 is a putative oncogene.[1] this compound exerts its anti-tumor effects by modulating key signaling pathways, including the WNT/β-catenin pathway, and by inhibiting the phosphorylation of STAT1, providing a pharmacodynamic biomarker for its activity.[2][3] These application notes provide detailed protocols for utilizing this compound in preclinical colorectal cancer research.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionsReference
CDK8 IC50 4.9 nMIn vitro CDK8 binding (reporter displacement assay)N/A
CDK19 IC50 Not explicitly quantified, but equipotent to CDK8In vitro binding assays[1]
WNT Pathway Inhibition (7dF3 reporter) IC50 = 5.0 ± 2.0 nMHEK293 cells with inducible DVL2 and TCF-luciferase reporter[1]
WNT Pathway Inhibition (LS174T reporter) IC50 = 23 ± 11 nMLS174T human colorectal carcinoma cells (constitutive β-catenin mutation)[1]
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
Xenograft ModelDosing RegimenTreatment DurationOutcomeReference
SW620 (human colorectal carcinoma) 30 mg/kg, oral, once daily15 days54.2% reduction in tumor weightN/A
SW620 (human colorectal carcinoma) 42 mg/kg, oral, once daily, 5 days/week14-20 daysT/C ratio: 63% (Parental), 59% (CDK8 KO), 66% (CDK19 KO)N/A

T/C Ratio: Median tumor volume of treated group / Median tumor volume of control group.

Signaling Pathway

This compound primarily targets CDK8 and CDK19, which are components of the Mediator complex. In colorectal cancer, particularly in models with aberrant WNT signaling, inhibition of CDK8/19 by this compound leads to a downstream modulation of this pathway. Additionally, this compound has been shown to inhibit the phosphorylation of STAT1 at the Ser727 residue, which serves as a valuable pharmacodynamic biomarker of its activity.

CCT251921_Pathway cluster_0 This compound Intervention cluster_1 Mediator Complex cluster_2 Downstream Effects CCT251921 This compound CDK8 CDK8 CCT251921->CDK8 Inhibits CDK19 CDK19 CCT251921->CDK19 Inhibits WNT WNT/β-catenin Signaling CDK8->WNT Regulates STAT1 STAT1 (Ser727) CDK8->STAT1 Phosphorylates CDK19->WNT Regulates Transcription Altered Gene Transcription WNT->Transcription STAT1->Transcription TumorGrowth Inhibition of Tumor Growth Transcription->TumorGrowth Leads to

Caption: Mechanism of action of this compound in colorectal cancer.

Experimental Protocols

In Vitro WNT Signaling Assay (TCF/LEF Luciferase Reporter Assay)

This protocol is for measuring the effect of this compound on WNT/β-catenin signaling activity in colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell line with a TCF/LEF luciferase reporter construct (e.g., LS174T-TCF-Luc)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of ~35,000 cells per well in 80 µL of complete medium.[4]

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 20 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate for the desired treatment period (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.[4]

  • Incubate for 10-20 minutes at room temperature, protected from light.

  • Measure luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., cell viability assay or a co-transfected Renilla luciferase).

WNT_Assay_Workflow A Seed CRC cells (TCF-Luc reporter) B Incubate Overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate (e.g., 24h) C->D E Add Luciferase Reagent D->E F Measure Luminescence E->F G Analyze Data (IC50 calculation) F->G Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody (pSTAT1 Ser727) D->E F Secondary Antibody E->F G Chemiluminescence Detection F->G H Data Analysis G->H Xenograft_Workflow A Inject SW620 cells subcutaneously B Monitor Tumor Growth A->B C Randomize Mice B->C D Oral Administration (this compound or Vehicle) C->D E Measure Tumor Volume & Body Weight D->E F Endpoint Analysis (Tumor Weight, Biomarkers) E->F

References

CCT-251921: Application Notes and Protocols for Leukemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19, both components of the Mediator complex's kinase module.[1][2] The Mediator complex is a crucial co-regulator of transcription, and its dysregulation has been implicated in various cancers, including leukemia. This compound exerts its anti-leukemic effects by modulating key signaling pathways, primarily the STAT and Wnt pathways, which are critical for the proliferation and survival of leukemia cells.[1][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro leukemia studies.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity.[2] This inhibition has two major downstream consequences in leukemia cells:

  • Inhibition of STAT1 Phosphorylation: CDK8 is a known kinase for Signal Transducer and Activator of Transcription 1 (STAT1), specifically phosphorylating it at the Serine 727 residue (pSTAT1-Ser727).[1][4] This phosphorylation event is crucial for the full transcriptional activity of STAT1, which drives the expression of genes involved in cell proliferation and survival in certain leukemias. This compound effectively blocks this phosphorylation, leading to the downregulation of STAT1 target genes.[1][5]

  • Modulation of the Wnt/β-catenin Signaling Pathway: The Mediator complex, including CDK8/19, plays a significant role in the Wnt/β-catenin signaling pathway.[3] Dysregulation of this pathway is a common feature in many leukemias, leading to the accumulation of β-catenin in the nucleus, where it interacts with TCF/LEF transcription factors to drive the expression of oncogenes like MYC and CCND1 (Cyclin D1).[3][6] By inhibiting the CDK8/19-Mediator complex, this compound can modulate the expression of Wnt target genes, thereby suppressing leukemia cell growth.[4]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various leukemia cell lines. The following table summarizes the available quantitative data.

Cell LineLeukemia TypeParameterValue (µM)Reference(s)
MV-4-11Acute Myeloid Leukemia (AML)GI500.05[5]
MOLM-13Acute Myeloid Leukemia (AML)IC50Not Reported
OCI-AML3Acute Myeloid Leukemia (AML)IC50Not Reported

Note: Further studies are required to establish a comprehensive panel of IC50/GI50 values across a broader range of leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in the logarithmic growth phase.

    • Perform a cell count and resuspend the cells in fresh complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.

    • Add 100 µL of the diluted this compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

Western Blot for Phospho-STAT1 (Ser727)

This protocol is to assess the inhibitory effect of this compound on STAT1 phosphorylation in leukemia cells.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT1 (Ser727)

    • Rabbit or mouse anti-total STAT1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere or stabilize overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

    • After treatment, collect the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT1 (Ser727) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and β-actin following the manufacturer's instructions for the stripping buffer.

Visualizations

Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation and modulating Wnt signaling.

Experimental_Workflow cluster_invitro In Vitro Studies start Leukemia Cell Culture (e.g., MV-4-11) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot (pSTAT1, Total STAT1) treatment->western data_analysis Data Analysis (IC50/GI50, Protein Expression) viability->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating this compound in leukemia cell lines.

References

Application Note: Preparation of CCT-251921 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of CCT-251921 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1][2][3] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₂₁H₂₃ClN₆O[1][4]
Molecular Weight 410.9 g/mol [4][5]
Appearance White to off-white solid[4]
Purity >98%[1]
Solubility in DMSO Up to 25 mg/mL (60.84 mM)[4]. Another source suggests 15 mg/mL (36.51 mM)[5].
Storage (Powder) -20°C for up to 3 years.[5]
Storage (Stock Solution) Aliquoted at -80°C for up to 2 years or -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.[4]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

2.1 Materials and Equipment

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block capable of reaching 60°C

  • Sonicator (optional, but recommended)[5]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2 Safety Precautions

  • This compound is a bioactive molecule. Handle with care and use appropriate PPE.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

2.3 Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example: Mass = 0.001 L × 0.010 mol/L × 410.9 g/mol × 1000 mg/g = 4.109 mg

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Note: The use of newly opened DMSO is important as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[4]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To achieve full solubility, especially at higher concentrations, gentle warming and sonication are recommended.[4][5]

    • Warm the solution to 60°C in a water bath or on a heat block for a few minutes.[4]

    • If a precipitate is still visible, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[4]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate this compound to Room Temperature weigh Weigh 4.11 mg This compound Powder start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex warm Warm to 60°C vortex->warm sonicate Sonicate if Needed warm->sonicate check Visually Inspect for Clarity sonicate->check aliquot Aliquot into Single-Use Vials check->aliquot store Store at -80°C or -20°C aliquot->store G cluster_mediator Mediator Complex Kinase Module CDK8 CDK8 Transcription Gene Transcription (e.g., WNT/β-catenin pathway) CDK8->Transcription Phosphorylates RNA Pol II & others CDK19 CDK19 CDK19->Transcription Phosphorylates RNA Pol II & others CyclinC Cyclin C MED12 MED12 MED13 MED13 CCT251921 This compound CCT251921->CDK8 CCT251921->CDK19

References

Troubleshooting & Optimization

CCT-251921 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CCT-251921.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] To facilitate dissolution, ultrasonic warming and heating to 60°C may be employed. It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the compound's solubility.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in various solvents is summarized in the table below.

SolventSolubilityNotes
DMSO≥ 25 mg/mL (60.84 mM)[1]Ultrasonic warming and heating to 60°C can aid dissolution.[1]
Aqueous MediaStated as "acceptable aqueous solubility" with a value of ≥ 2.5 mg/mL (6.08 mM) in a formulation context.[1][2]

Q3: How should this compound stock solutions be stored?

A3: For long-term stability, it is recommended to aliquot stock solutions and store them at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound stable in cell culture media?

A4: While specific stability studies in cell culture media are not detailed in the provided search results, this compound is routinely used in cell-based assays, implying sufficient stability under standard cell culture conditions (e.g., in DMEM with 10% FBS at 37°C and 5% CO2).[3][4] It is best practice to prepare fresh working solutions from frozen stock for each experiment to ensure potency.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
  • Problem: The compound precipitates out of solution when preparing working dilutions in aqueous buffers like PBS or cell culture media.

  • Possible Cause: The aqueous solubility of this compound may have been exceeded.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit.

    • Use a Co-solvent: For in vivo formulations, a mixture of DMSO, PEG300, and Tween 80 in saline has been successfully used.[1] For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on cells.

    • Gentle Warming: Briefly warming the solution to 37°C may help in redissolving any precipitate. However, prolonged heating is not recommended without specific stability data.

Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
  • Problem: The observed biological activity of this compound is variable or weaker than anticipated.

  • Possible Causes:

    • Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Inaccurate concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.

    • Binding to plastics: Hydrophobic compounds can sometimes adsorb to plastic surfaces.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored, aliquoted stock solution for each experiment.

    • Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer if a molar extinction coefficient is known, or by other analytical methods.

    • Use Low-Binding Plastics: Consider using low-adhesion microplates and pipette tips.

    • Control Experiments: Include appropriate positive and negative controls in your assays to validate the experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 410.91 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 4.11 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO.

  • Solubilization: If necessary, sonicate the solution in a water bath and gently warm it to no more than 60°C until the compound is completely dissolved.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

Preparation of Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).[4]

In Vivo Formulation (Example)

For a 30 mg/kg oral dose in mice, a formulation can be prepared as follows:

  • Prepare a 25 mg/mL stock solution in DMSO. [1]

  • Mix the following components in order:

    • 100 µL of the 25 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300. Mix well.

    • 50 µL of Tween-80. Mix well.

    • 450 µL of saline. Mix well to get a final volume of 1 mL.[1]

  • This will result in a 2.5 mg/mL dosing solution. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

CCT251921_Signaling_Pathway This compound Mechanism of Action cluster_inhibition Inhibition cluster_mediator Mediator Complex cluster_downstream Downstream Effects CCT251921 This compound CDK8_CDK19 CDK8 / CDK19 CCT251921->CDK8_CDK19 Inhibits WNT_Signaling WNT Signaling Pathway CDK8_CDK19->WNT_Signaling Regulates STAT1_Phos STAT1 Phosphorylation (Ser727) CDK8_CDK19->STAT1_Phos Mediates Gene_Transcription Gene Transcription WNT_Signaling->Gene_Transcription STAT1_Phos->Gene_Transcription

Caption: this compound inhibits CDK8/19, modulating WNT and STAT1 signaling.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (Dilute in Media/Vehicle) Stock_Solution->Working_Solution Treatment Treat Cells or Animals Working_Solution->Treatment Data_Collection Collect Data (e.g., Viability, Western Blot) Treatment->Data_Collection

Caption: Workflow for using this compound in experiments.

References

optimizing CCT-251921 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CCT-251921 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5] It functions by inhibiting the kinase activity of the Mediator complex, which is a key regulator of gene transcription.[6] This inhibition particularly affects signaling pathways such as the WNT pathway, where it has been shown to potently inhibit basal activity in cancer cell lines with constitutive activation.[1][2][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a concentration range of 5-10 times the IC50 value is recommended.[2] The IC50 of this compound for CDK8 is approximately 2.3 nM.[1][2][3][4] Therefore, a starting concentration in the low nanomolar range (e.g., 10-25 nM) is advisable. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific model.[2] For cellular use, concentrations up to 1 µM have been suggested.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2][7] For a 10 mM stock solution, you would dissolve 4.11 mg of this compound (with a molecular weight of 410.91 g/mol ) in 1 mL of DMSO. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] Stock solutions should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[1]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a highly selective inhibitor of CDK8 and CDK19, some studies have investigated its kinome-wide selectivity. At a concentration of 1 µM, it showed minimal activity against a large panel of other kinases, receptors, and enzymes.[1][2][3] However, at higher concentrations, off-target effects could become a concern.[8][9] It is crucial to carefully select the working concentration and consider appropriate controls to mitigate the risk of misinterpreting results due to off-target activities.

Q5: Is STAT1 phosphorylation a reliable biomarker for this compound activity?

A5: Phosphorylation of STAT1 at serine 727 (STAT1SER727) has been used as a pharmacodynamic biomarker for CDK8 inhibition in some studies.[1][6] However, it's important to note that STAT1 phosphorylation can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[8][9] Therefore, its reliability as a specific biomarker for this compound activity should be carefully evaluated in the context of the experimental system and may require additional controls.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity observed in cell-based assays. - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. - Poor Cell Permeability: The compound may not be efficiently entering the cells. - Incorrect Target Engagement: The targeted pathway may not be active or relevant in the chosen cell model. - Compound Degradation: Improper storage or handling of the compound may have led to its degradation.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Increase the incubation time to allow for better cell penetration. - Confirm the expression and activity of CDK8/19 and the WNT pathway in your cell line. - Prepare fresh stock solutions from a reliable source and store them appropriately.
High cellular toxicity observed. - Excessive Concentration: The concentration of this compound is too high, leading to off-target effects and general toxicity. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound. Refer to dose-response data to find a concentration that is effective but not toxic. - Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%).[2]
Inconsistent results between experiments. - Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. - Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions. - Experimental Procedure Variability: Minor differences in incubation times or assay procedures.- Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. - Prepare fresh dilutions from a single, validated stock solution for each set of experiments. - Standardize all experimental protocols and ensure consistent execution.
Difficulty dissolving this compound. - Low Solubility in Aqueous Solutions: this compound has limited aqueous solubility. - Hygroscopic Nature of DMSO: Using DMSO that has absorbed water can reduce the solubility of the compound.- Prepare a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (up to 60°C) can aid in dissolution.[1] - Use fresh, anhydrous DMSO for preparing stock solutions.[1]

Quantitative Data Summary

Table 1: In Vitro Potency and Cellular Activity of this compound

Parameter Value Assay/Cell Line Reference
CDK8 IC50 2.3 nMLanthascreen Binding Assay[1][3]
CDK19 IC50 2.6 nMBiochemical Assay[5]
WNT Pathway Inhibition (LS174T) IC50 = 23 ± 11 nMReporter Assay[6]
WNT Pathway Inhibition (SW480) Potent InhibitionReporter Assay[1][6]
WNT Pathway Inhibition (Colo205) Potent InhibitionReporter Assay[1][6]
WNT Pathway Inhibition (PA-1) Potent InhibitionReporter Assay[1][6]

Table 2: In Vivo Experimental Data for this compound

Parameter Value Animal Model Reference
Oral Dosing 30 mg/kg q.d.SW620 Human Colorectal Carcinoma Xenograft (Mice)[6]
Tumor Weight Reduction 54.2% at day 15SW620 Human Colorectal Carcinoma Xenograft (Mice)[1][6]
STAT1SER727 Phosphorylation Inhibition Maintained for >6 h after last doseSW620 Human Colorectal Carcinoma Xenograft (Mice)[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

  • Cell Seeding: Seed the cancer cell line of interest (e.g., SW480) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to measure the effect of the compound on cell proliferation.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of WNT Pathway Inhibition

  • Cell Treatment: Treat the selected cancer cell line (e.g., LS174T) with the determined optimal concentration of this compound and a vehicle control for a specific time period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against a downstream target of the WNT pathway (e.g., β-catenin, c-Myc, or Axin2). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in the target protein expression levels upon treatment with this compound.

Visualizations

CCT_251921_Signaling_Pathway cluster_wnt WNT Signaling Pathway cluster_mediator Mediator Complex WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL LRP5_6->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WNT_Target_Genes Promotes Transcription CDK8_19 CDK8/19 Mediator Mediator Complex CDK8_19->Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II RNA_Pol_II->WNT_Target_Genes Initiates Transcription CCT251921 This compound CCT251921->CDK8_19 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation cluster_analysis Analysis & Troubleshooting A Prepare this compound Stock Solution (in DMSO) C Perform Dose-Response (e.g., 1 nM - 10 µM) A->C B Culture Cells to Optimal Confluency B->C D Determine IC50/ Optimal Concentration C->D E Validate with Mechanism-Based Assay (e.g., Western Blot for β-catenin) D->E F Assess Functional Outcome (e.g., Proliferation, Apoptosis) D->F G Analyze Data & Compare with Expected Outcomes E->G F->G H Troubleshoot Unexpected Results (Refer to Guide) G->H

References

CCT-251921 off-target effects and toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and toxicity of the CDK8/19 inhibitor, CCT-251921.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] It also demonstrates equipotent affinity for CDK19, a close homolog of CDK8.[2] The IC50 for CDK8 is approximately 2.3 nM.[1]

Q2: Have there been reports of toxicity associated with this compound?

A2: Yes, initial preclinical studies reported severe systemic toxicity in mice treated with this compound.[3][4] However, subsequent research has suggested that this toxicity may not be due to the on-target inhibition of CDK8/19.[3][4][5]

Q3: What is the current understanding of the mechanism behind this compound toxicity?

A3: The prevailing hypothesis is that the observed toxicity of this compound is a result of off-target effects.[3][4] Kinome profiling has identified several other kinases that are inhibited by this compound, and these off-target activities are believed to contribute to its toxic profile, particularly at the high doses used in some early studies.[3][4]

Q4: Why were high doses of this compound used in the initial toxicity studies?

A4: The dose selection in the early in vivo studies was based on the inhibition of STAT1 Ser727 phosphorylation, which was presumed to be a pharmacodynamic biomarker for CDK8/19 activity.[3][4] However, it was later demonstrated that STAT1 S727 phosphorylation is not a reliable marker for CDK8/19 inhibition, as it can be induced by various stimuli in a CDK8/19-independent manner.[3][4] This led to the use of doses that were likely high enough to engage off-target kinases, resulting in toxicity.[3][4]

Troubleshooting Guide

Issue: I am observing unexpected toxicity in my in vivo experiments with this compound.

Potential Cause Troubleshooting Steps
High dosage leading to off-target effects Review your dosing regimen. The initial high doses reported in some literature were based on an unreliable pharmacodynamic marker (STAT1 S727 phosphorylation).[3][4] Consider performing a dose-response study to determine the minimal effective dose for your model.
Off-target kinase inhibition Be aware of the known off-target profile of this compound. If your experimental system is sensitive to the inhibition of kinases such as PIKFYVE, this could be the source of toxicity.[4] Consider using a structurally different CDK8/19 inhibitor with a distinct off-target profile for comparison.
On-target toxicity in a specific model While evidence points to off-target effects, on-target toxicity in a particularly sensitive model cannot be entirely ruled out. To investigate this, you could use a CDK8/19 inhibitor with a cleaner kinome profile or employ genetic approaches (e.g., CDK8/19 knockout) to mimic on-target inhibition.

Data on Off-Target Effects and Toxicity

Kinome Profiling of this compound

The following table summarizes the key off-target kinases of this compound identified through kinome scanning. The data is derived from a study where the inhibitor was screened against a panel of 468 kinases at a concentration of 2 µM.[4]

Target Kinase Gene Symbol % Inhibition at 2 µM Notes
PIKFYVEPIKFYVEHighImplicated in vacuole formation.[4]
STK16STK16ModerateSerine/threonine kinase.
JNK1MAPK8ModerateMember of the MAP kinase family.
Other kinases.........
CDK8CDK8HighOn-target
CDK19CDK19HighOn-target

This table is a representation of the findings. For a complete list of inhibited kinases, refer to the supplementary materials of Chen et al., Cells 2019, 8(11), 1413.[3][4]

Zebrafish Toxicity Assays

Zebrafish developmental toxicity assays were used to compare the toxicity of this compound (referred to as Cmpd3) with other CDK8/19 inhibitors. While another inhibitor, MSC2530818 (Cmpd4), showed significant toxicity, the effects of this compound were less severe.[3][4]

Compound Concentration % Healthy Larvae (Day 5) Observed Phenotypes
Vehicle Control->95%Normal development
This compound 1 µM~90%No significant abnormalities
This compound 2 µM~70%Some developmental abnormalities
MSC25308180.5-2 µM<20%Severe developmental defects

Data are illustrative and based on the findings of Chen et al. (2019). For detailed statistical analysis, please refer to the original publication.[3][4]

Experimental Protocols

Kinome Profiling

Objective: To identify the off-target kinases of this compound.

Methodology: A competitive binding assay (KINOMEscan™) was used.[4]

  • Compound Preparation: this compound was prepared at a concentration of 2 µM.

  • Kinase Panel: A panel of 468 human kinases was utilized.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited by the compound compared to a DMSO control.

Zebrafish Developmental Toxicity Assay

Objective: To assess the in vivo toxicity of this compound during embryonic development.

Methodology:

  • Animal Model: Zebrafish embryos (e.g., TU strain) are used.[6]

  • Experimental Setup: Embryos at 24 hours post-fertilization (hpf) are placed in individual wells of a 24-well plate containing egg water.[6]

  • Compound Exposure: this compound is added to the egg water at various concentrations (e.g., 1 µM and 2 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The plates are incubated at 28.5 °C.

  • Endpoint Assessment: Embryos are examined daily under a microscope for viability and morphological abnormalities (e.g., edema, curved body axis, tail malformation) for a period of up to 5 days.[3]

  • Data Analysis: The percentage of healthy, abnormal, and dead embryos is calculated for each treatment group.

Visualizations

Toxicity_Pathway cluster_0 High Dose this compound cluster_1 Kinase Inhibition cluster_2 Cellular Effects CCT This compound (High Concentration) CDK8_19 CDK8/19 (On-Target) CCT->CDK8_19 Off_Target Off-Target Kinases (e.g., PIKFYVE) CCT->Off_Target Therapeutic Therapeutic Effect CDK8_19->Therapeutic Toxicity Toxicity Off_Target->Toxicity

Caption: Proposed mechanism of this compound-induced toxicity.

Experimental_Workflow cluster_0 Kinome Profiling cluster_1 Zebrafish Toxicity Assay KP1 Prepare this compound (2 µM) KP2 Screen against 468 kinases KP1->KP2 KP3 Measure competitive binding KP2->KP3 KP4 Identify off-target kinases KP3->KP4 ZT1 Expose 24 hpf embryos to this compound ZT2 Incubate at 28.5°C ZT1->ZT2 ZT3 Daily microscopic examination ZT2->ZT3 ZT4 Assess viability and morphology ZT3->ZT4

Caption: Workflow for assessing off-target effects and toxicity.

References

Navigating CCT-251921 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experimental results involving the dual CDK8/CDK19 inhibitor, CCT-251921. It includes troubleshooting guides, frequently asked questions, structured data tables, detailed experimental protocols, and visual diagrams to clarify signaling pathways and workflows.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

QuestionAnswer
Why am I observing high in vivo toxicity with this compound at doses effective for tumor growth inhibition? High doses of this compound (referred to as Cmpd3 in some studies) have been associated with systemic toxicity in certain animal models.[1][2] This may be due to off-target effects rather than on-target inhibition of CDK8/CDK19.[1][2] Consider the following: - Dose Reduction: The therapeutic window for this compound may be narrow. Doses required for significant inhibition of the pharmacodynamic marker pSTAT1(S727) in tumor xenografts can lead to high plasma concentrations (e.g., 14.1 µM after 1 hour at 30 mg/kg/day), increasing the likelihood of off-target activity.[1] - Alternative Pharmacodynamic Markers: Phosphorylation of STAT1 at serine 727 has been questioned as a reliable marker for CDK8/19 activity, as it can be induced by various stress stimuli and cytokines independently of CDK8/19.[1][2][3] Consider evaluating downstream transcriptional changes or other more specific markers of CDK8/19 inhibition. - Kinome Profiling: In-depth kinome profiling has revealed that this compound can interact with other kinases, which might contribute to the observed toxicity.[2]
My in vitro potency (IC50) is not translating to the expected in vivo efficacy. What could be the reason? Several factors can contribute to a disconnect between in vitro and in vivo results: - Pharmacokinetics: this compound has been optimized for improved pharmacokinetic properties compared to earlier compounds in its series.[4] However, factors like metabolic stability and aqueous solubility can still influence its bioavailability and exposure at the tumor site.[4] - High Efflux Ratio: Earlier compounds in the same chemical series as this compound exhibited high Caco-2 efflux ratios, suggesting they are subject to active transport out of cells, which can reduce intracellular concentration and efficacy.[5] While this compound was developed to mitigate this, it's a factor to consider. - Tumor Model: The specific genetic background and signaling dependencies of the chosen tumor model are critical. This compound has shown efficacy in an APC-mutant SW620 human colorectal carcinoma xenograft model.[5] Its effectiveness may vary in other models.
How should I monitor the pharmacodynamic effects of this compound in my animal model? While inhibition of STAT1SER727 phosphorylation has been used as a pharmacodynamic biomarker for CDK8 inhibition, its reliability is debated.[1][5] It is recommended to: - Monitor Downstream Gene Expression: As CDK8/19 are transcriptional regulators, measuring changes in the expression of target genes is a more direct readout of their activity. - Use with Caution: If using pSTAT1(S727), be aware of its potential for non-specific induction by other stimuli.[1][2]
What are the key differences between this compound and other CDK8/19 inhibitors in terms of experimental outcomes? This compound (Cmpd3) has been compared to other CDK8/19 inhibitors like MSC2530818 (Cmpd4), Senexin B, and 16-didehydro-cortistatin A (dCA).[2] While this compound and MSC2530818 showed low nanomolar potency against CDK8/19, they were also associated with higher in vivo toxicity in some studies compared to dCA, which produced a more sustained inhibition of CDK8/19-dependent gene expression.[2] These differences may be attributable to varying off-target kinase profiles.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies with this compound.

Table 1: In Vivo Efficacy in SW620 Colorectal Carcinoma Xenograft Model

ParameterValueReference
Animal ModelFemale NCr athymic mice with established SW620 tumors[5]
Treatment30 mg/kg this compound, orally, once daily[5]
Duration15 days[5]
Outcome54.2% reduction in tumor weight at day 15[5]

Table 2: Pharmacokinetic Parameters of this compound

ParameterDoseValueReference
Intravenous (iv)0.2 mg/kg-[5]
Oral (po)0.5 mg/kg-[5]
Plasma Concentration (at 30 mg/kg/day)1 hour post-dose14.1 µM[1]
2 hours post-dose6.9 µM[1]
6 hours post-dose0.8 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

SW620 Human Colorectal Carcinoma Xenograft Study
  • Cell Line: SW620 human colorectal carcinoma cells.

  • Animal Model: Female NCr athymic mice.

  • Tumor Implantation: Subcutaneous injection of SW620 cells.

  • Tumor Establishment: Allow tumors to grow to a predetermined size.

  • Treatment Group: Administer this compound orally at a dose of 30 mg/kg once daily.

  • Vehicle Control Group: Administer the corresponding vehicle solution to a control group of mice.

  • Treatment Duration: Continue treatment for 15 consecutive days.

  • Tumor Measurement: Monitor tumor volume at regular intervals using caliper measurements.

  • Endpoint Analysis: At the end of the study (day 15), euthanize the mice and excise the tumors.

  • Data Analysis: Measure the final tumor weight and calculate the percentage of tumor growth inhibition compared to the vehicle control group.[5]

Zebrafish Toxicity Assay
  • Animal Model: Zebrafish embryos.

  • Culture Conditions: Culture embryos at 28.5 °C.

  • Compound Treatment: Expose embryos to this compound at a specified concentration (e.g., 1 µM). Include a vehicle control and a positive control for toxicity (e.g., 3,4-dichloroaniline).

  • Observation Timepoints: Examine the embryos at 24, 48, 72, and 96 hours post-treatment.

  • Phenotypic Scoring: Score the embryos as "healthy," "abnormal," or "dead."

  • Abnormal Phenotypes: Document specific abnormalities such as cardiac edema, overall edema, enlarged head, eye malformations, curved or shortened body axis, and tail malformations.[1]

  • Data Analysis: Quantify the percentage of embryos exhibiting each phenotype at each time point for each treatment group.

Visual Diagrams

The following diagrams illustrate key pathways and workflows related to this compound.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery CDK8 CDK8 RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylation & Regulation STAT1 STAT1 CDK8->STAT1 Phosphorylation (Ser727) CDK19 CDK19 CDK19->RNAPII Phosphorylation & Regulation CyclinC CyclinC CyclinC->RNAPII Phosphorylation & Regulation MED12 MED12 MED12->RNAPII Phosphorylation & Regulation MED13 MED13 MED13->RNAPII Phosphorylation & Regulation Gene_Expression Gene_Expression RNAPII->Gene_Expression Transcription STAT1->Gene_Expression Transcriptional Activation CCT251921 CCT251921 CCT251921->CDK8 Inhibition CCT251921->CDK19 Inhibition

Caption: this compound inhibits CDK8/CDK19 in the Mediator complex, affecting transcription.

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Analysis SW620_Cells SW620 Cells Implantation Subcutaneous Implantation SW620_Cells->Implantation Mice Athymic Mice Mice->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment Oral Dosing: This compound (30 mg/kg) or Vehicle Tumor_Growth->Treatment Monitoring Tumor Measurement Treatment->Monitoring Endpoint Day 15: Tumor Excision & Weight Monitoring->Endpoint Comparison Compare Tumor Weight: Treatment vs. Vehicle Endpoint->Comparison

Caption: Workflow for assessing this compound efficacy in a xenograft model.

References

Navigating the Challenges of STAT1 S727 Phosphorylation as a Biomarker for CCT-251921: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing CCT-251921, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). A significant challenge in the preclinical and clinical development of this compound has been the use of STAT1 serine 727 (S727) phosphorylation as a pharmacodynamic biomarker. While initially promising, accumulating evidence has revealed limitations to its reliability. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into alternative biomarker strategies to ensure the accurate assessment of this compound activity.

Frequently Asked Questions (FAQs)

Q1: Why was STAT1 S727 phosphorylation initially considered a good biomarker for this compound?

A1: this compound is an inhibitor of CDK8 and CDK19. CDK8 is a known kinase that can directly phosphorylate STAT1 at the S727 residue. Therefore, monitoring the decrease in pSTAT1 S727 levels was proposed as a direct measure of this compound's target engagement and biological activity.

Q2: What are the main challenges associated with using pSTAT1 S727 as a biomarker for this compound?

A2: The primary challenge is the lack of specificity. Multiple signaling pathways, independent of CDK8/19, can induce STAT1 S727 phosphorylation.[1][2] These include cellular stress responses and stimulation by various cytokines. This means that a change, or lack thereof, in pSTAT1 S727 levels may not accurately reflect the on-target activity of this compound. High doses of this compound might be required to inhibit STAT1 S727 phosphorylation that is induced by these other pathways, potentially leading to off-target effects and toxicity.[1][2]

Q3: Can I still use pSTAT1 S727 as a biomarker in my experiments?

A3: While not recommended as a sole, definitive biomarker, it can still provide some information when used in carefully controlled in vitro experiments. It is crucial to be aware of its limitations and to supplement any findings with alternative, more specific biomarkers. For in vivo studies, its utility is highly questionable due to the complex signaling environment.

Q4: What are the potential alternative biomarkers for monitoring this compound activity?

A4: Recent phosphoproteomic studies have identified several novel phosphoepitopes that may serve as more specific biomarkers for CDK8/19 activity. However, it is important to note that commercially available antibodies for these targets are currently limited.[3] A more immediately accessible approach is to measure the transcriptional output of pathways known to be regulated by CDK8/19. This includes monitoring changes in the expression of WNT pathway-regulated genes or downstream effectors of c-Myc.[4][5]

Troubleshooting Common Experimental Issues

Researchers may encounter various issues when attempting to measure changes in STAT1 S727 phosphorylation in response to this compound. The following table provides guidance on troubleshooting common problems.

Problem Potential Cause Recommended Solution
No change in pSTAT1 S727 after this compound treatment Inappropriate cell model or low basal CDK8/19 activity.Select cell lines with known high CDK8/19 activity or dependence.
Stimulation by CDK8/19-independent pathways (e.g., cytokines in serum).Serum-starve cells before and during this compound treatment.
Suboptimal concentration or incubation time of this compound.Perform a dose-response and time-course experiment to determine optimal conditions.
Technical issues with the assay (Western Blot, ELISA, Flow Cytometry).Refer to the detailed troubleshooting sections in the experimental protocols below.
High background in pSTAT1 S727 signal Non-specific antibody binding.Use a highly specific and validated pSTAT1 S727 antibody. Optimize antibody concentration.
Inadequate blocking.Use appropriate blocking buffers (e.g., BSA instead of milk for Western blotting).
Insufficient washing.Increase the number and duration of wash steps.
Inconsistent results between experiments Variability in cell culture conditions (passage number, confluency).Maintain consistent cell culture practices.
Donor variability in primary cells.Use cells from multiple donors and analyze data for trends.
Instability of this compound in solution.Prepare fresh solutions of this compound for each experiment.

Experimental Protocols

Detailed methodologies for the three most common assays used to measure STAT1 S727 phosphorylation are provided below.

Western Blotting for pSTAT1 S727

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for pSTAT1 S727 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

ELISA for pSTAT1 S727

1. Sample Preparation:

  • Prepare cell lysates as described for Western blotting.

  • Dilute lysates to an appropriate concentration in the assay diluent provided with the ELISA kit.

2. Assay Procedure (refer to kit-specific instructions):

  • Add diluted lysates to the wells of the microplate pre-coated with a capture antibody for pSTAT1 S727.

  • Incubate to allow binding.

  • Wash the wells to remove unbound proteins.

  • Add a detection antibody that also binds to pSTAT1 S727.

  • Incubate and wash.

  • Add a substrate solution that will react with the enzyme-linked detection antibody to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • A parallel ELISA for total STAT1 should be performed for normalization.

Flow Cytometry for Intracellular pSTAT1 S727

1. Cell Stimulation and Fixation:

  • Treat cells in suspension with this compound.

  • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.

2. Permeabilization and Staining:

  • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer).

  • Stain the cells with a fluorescently-conjugated antibody specific for pSTAT1 S727.

  • Incubate in the dark.

3. Data Acquisition and Analysis:

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT1 S727 signal in the cell population of interest.

Signaling Pathway and Workflow Diagrams

To visually represent the complexities of STAT1 S727 phosphorylation and a logical approach to troubleshooting, the following diagrams are provided.

STAT1_Phosphorylation_Pathway cluster_extracellular Extracellular Signals cluster_cct251921 CDK8/19 Inhibition cluster_kinases Kinases Cytokines Cytokines Other_Kinases Other Kinases (e.g., p38 MAPK) Cytokines->Other_Kinases Activates Stress_Stimuli Stress_Stimuli Stress_Stimuli->Other_Kinases Activates CCT251921 CCT251921 CDK8_19 CDK8/19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylates Other_Kinases->STAT1 Phosphorylates pSTAT1_S727 pSTAT1 (S727) Gene_Expression Altered Gene Expression pSTAT1_S727->Gene_Expression

Caption: Signaling pathways leading to STAT1 S727 phosphorylation.

Troubleshooting_Workflow start Start: Unexpected pSTAT1 S727 Biomarker Results q1 Are you using an in vitro cell line model? start->q1 sol1 Consider alternative biomarkers for in vivo studies due to complex signaling environment. q1->sol1 No q2 Did you serum-starve the cells? q1->q2 Yes end_node Re-evaluate results. Consider alternative biomarkers (e.g., gene expression). sol1->end_node sol2 Serum-starve cells to minimize CDK8/19-independent STAT1 S727 phosphorylation. q2->sol2 No q3 Have you performed a dose-response and time-course for this compound? q2->q3 Yes sol2->q3 sol3 Optimize this compound concentration and incubation time. q3->sol3 No q4 Have you validated your pSTAT1 S727 antibody? q3->q4 Yes sol3->q4 sol4 Use a highly specific and validated antibody. Check manufacturer's recommendations. q4->sol4 No q5 Are you seeing high background in your assay? q4->q5 Yes sol4->q5 sol5 Optimize blocking and washing steps. (e.g., use BSA for Westerns) q5->sol5 Yes q5->end_node No sol5->end_node

Caption: A troubleshooting workflow for pSTAT1 S727 biomarker experiments.

References

CCT-251921 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the CDK8/19 inhibitor, CCT-251921. Content is structured to offer clear guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor that dually targets Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are components of the Mediator complex, which regulates gene transcription. The primary mechanism of action of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[1][2]

Q2: What are the recommended starting concentrations for in vitro cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a recommended starting range for cellular use is up to 1 µM.[3] For initial dose-response experiments, a concentration range of 10 nM to 1 µM is advisable. For example, a GI50 of 0.05 µM (50 nM) has been observed in the MV4-11 human acute myeloid leukemia cell line.[1]

Q3: Is the phosphorylation of STAT1 at Serine 727 a reliable biomarker for this compound activity?

A3: While inhibition of STAT1 phosphorylation at Ser727 (p-STAT1 S727) has been used as a pharmacodynamic biomarker for CDK8/19 activity, it is not considered a reliable standalone marker .[4][5] This is because STAT1 S727 phosphorylation can be induced by various cytokines and cellular stresses in a CDK8/19-independent manner.[5] Therefore, it is recommended to use this marker in conjunction with more direct readouts of on-target activity, such as the modulation of Wnt-regulated gene expression.

Q4: What are appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Controls: Other well-characterized, structurally different CDK8/19 inhibitors can be used to confirm that the observed phenotype is due to inhibition of the target kinases. Examples include Senexin B or Cortistatin A.[6][7]

  • Negative Controls (On-Target Validation): The most robust negative controls are isogenic cell lines where CDK8, CDK19, or both have been knocked out (KO) using CRISPR/Cas9.[8] this compound should have a significantly reduced or no effect on the relevant signaling pathways in double knockout (dKO) cells.

  • Vehicle Control: A vehicle control, typically 0.1% DMSO in culture media, is essential for all experiments to control for any effects of the solvent.[7]

Q5: What is the recommended storage and handling for this compound?

A5: For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 1 year. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency and Cellular Activity

ParameterTarget/Cell LineValueReference
IC₅₀ CDK8 (biochemical)2.3 nM[1]
IC₅₀ CDK19 (biochemical)2.6 nM[1]
GI₅₀ MV4-11 cells0.05 µM (50 nM)[1]
Activity LS174T (Wnt reporter)Potent Inhibition[1]
Activity SW480 (Wnt reporter)Potent Inhibition[1]
Activity Colo205 (Wnt reporter)Potent Inhibition[1]

Table 2: In Vivo Mouse Pharmacokinetic Parameters (Single 30 mg/kg Oral Dose)

ParameterValueReference
Plasma Conc. (1 hr) 14.1 µM[7]
Plasma Conc. (2 hr) 6.9 µM[7]
Plasma Conc. (6 hr) 0.8 µM[7]

Note: These plasma concentrations suggest good oral absorption and exposure above the biochemical IC₅₀ for at least 6 hours.

Experimental Protocols & Methodologies

Wnt Signaling Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on canonical Wnt signaling activity in cancer cell lines with a stably integrated TCF/LEF-responsive luciferase reporter construct (e.g., LS174T-luc).

Methodology:

  • Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 2 µM down to ~1 nM, plus a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent inhibition. Plot the results as a dose-response curve to calculate the IC₅₀ value.

Western Blot for Phospho-STAT1 (Ser727)

This protocol details the detection of changes in STAT1 phosphorylation at Ser727 in response to this compound.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., SW620) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Phospho-STAT1 (Ser727) (e.g., 1:1000 dilution) overnight at 4°C.[9][10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT1 and/or a housekeeping protein like GAPDH or β-actin.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of Wnt signaling observed 1. Cell line does not have an active canonical Wnt pathway.2. Incorrect concentration of this compound used.3. Compound has degraded.1. Confirm Wnt pathway activity in your cell line (e.g., using a positive control like a GSK3β inhibitor). Use cell lines with known Wnt pathway mutations (e.g., APC or β-catenin mutant).2. Perform a wide dose-response curve (e.g., 1 nM to 10 µM).3. Use a fresh aliquot of the compound from proper storage conditions.
High cellular toxicity at low concentrations 1. Off-target effects of the compound.2. Cell line is particularly sensitive.3. Solvent (DMSO) concentration is too high.1. Perform a kinome scan to identify potential off-target kinases.[6] Lower the concentration and shorten the incubation time.2. Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the cytotoxic concentration range for your specific cell line.3. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
Inconsistent p-STAT1 (S727) inhibition 1. p-STAT1 (S727) is stimulated by other factors in the culture medium (e.g., serum, cytokines).2. Basal p-STAT1 (S727) levels are too low to detect inhibition.1. Serum-starve cells for 12-24 hours before treatment to reduce baseline signaling. Acknowledge that this is not a fully reliable biomarker.[5]2. Consider stimulating the pathway with a low dose of IFN-γ to induce a detectable level of p-STAT1 (S727) before adding the inhibitor.
In vivo experiment shows toxicity (e.g., weight loss) 1. Dose is too high, leading to off-target effects.2. Formulation is not well-tolerated.1. Reduce the dose. The high plasma concentrations observed at 30 mg/kg suggest that lower doses may still provide sufficient target engagement while minimizing toxicity.[7]2. Perform a vehicle tolerability study. Ensure the formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared correctly.[1]

Visualizations: Pathways and Workflows

CCT_251921_Mechanism_of_Action cluster_mediator Mediator Kinase Module cluster_wnt Wnt Signaling CDK8_19 CDK8 / CDK19 CycC Cyclin C CDK8_19->CycC MED12 MED12 CDK8_19->MED12 MED13 MED13 CDK8_19->MED13 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) CDK8_19->Wnt_Target_Genes Phosphorylates & Activates Transcription Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates TCF_LEF->CDK8_19 recruits CCT251921 This compound CCT251921->CDK8_19 Inhibits

Caption: Mechanism of this compound in the Wnt signaling pathway.

Experimental_Workflow_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Start: Hypothesis This compound inhibits Wnt-driven cancer wnt_reporter Wnt Luciferase Reporter Assay (e.g., LS174T, SW480) start->wnt_reporter viability Cell Viability Assay (MTT / CCK-8) wnt_reporter->viability controls Negative Control: CDK8/19 dKO cells viability->controls Confirm On-Target Effect western Western Blot for p-STAT1 (S727) & Total STAT1 pk_study Pharmacokinetic Study (Dose Escalation) western->pk_study Proceed if On-Target Activity is Confirmed controls->western xenograft Xenograft Tumor Model (e.g., SW620) pk_study->xenograft pd_marker Pharmacodynamic Analysis (Tumor p-STAT1, Gene Expression) xenograft->pd_marker end Conclusion pd_marker->end Evaluate Efficacy & Tolerability

Caption: Logical workflow for validating the efficacy of this compound.

References

Technical Support Center: CCT-251921 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CCT-251921 in experiments involving western blotting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3] It is orally bioavailable and has been used in preclinical cancer research.[1][4]

Q2: How can I detect the activity of this compound in my western blot experiments?

The inhibition of CDK8/19 by this compound can be monitored by observing the phosphorylation status of downstream targets. A key pharmacodynamic marker for this compound activity is the reduction in the phosphorylation of STAT1 at the Serine 727 residue (pSTAT1 Ser727).[1][5] Therefore, a western blot experiment targeting pSTAT1 (Ser727) and total STAT1 is recommended to assess the compound's efficacy.

Q3: What are some common off-target effects of this compound that might influence my western blot results?

While this compound is highly selective for CDK8/19, some studies have investigated its kinome-wide selectivity and potential off-targets. It's important to consult the latest research for a comprehensive understanding of its specificity.[6] If you observe unexpected bands or changes in protein expression, consider the possibility of off-target effects and validate your findings with secondary assays or alternative inhibitors.

Q4: Are there any known issues with this compound interfering with the western blot procedure itself?

Currently, there is no widely reported evidence to suggest that this compound directly interferes with the components of the western blot process (e.g., SDS-PAGE, antibody binding). However, as with any small molecule treatment, it is crucial to include appropriate vehicle controls in your experiments to ensure that any observed effects are due to the compound's activity and not the solvent (e.g., DMSO).

Western Blot Troubleshooting Guide

This guide addresses common issues encountered during western blot analysis following treatment with this compound.

Problem 1: No or Weak Signal for Target Protein (e.g., pSTAT1)
Possible Cause Recommended Solution
Ineffective this compound Treatment - Confirm the concentration and incubation time of this compound based on literature for your cell type.[7] - Ensure the compound was stored correctly to maintain its activity.
Low Target Protein Abundance - Increase the amount of protein loaded onto the gel.[8] - Use a more sensitive chemiluminescent substrate.
Suboptimal Antibody Performance - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] - Ensure the primary antibody is validated for detecting the target protein and the correct species. - Use a fresh dilution of the secondary antibody and confirm its compatibility with the primary antibody.
Inefficient Protein Transfer - Verify the integrity of your transfer buffer and the transfer setup. - Ensure good contact between the gel and the membrane, removing any air bubbles.[9] - Optimize transfer time and voltage, especially for large or small proteins.
Issues with Protein Extraction - Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target protein.[3]
Problem 2: High Background on the Western Blot
Possible Cause Recommended Solution
Inadequate Blocking - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[9]
Antibody Concentration Too High - Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing - Increase the number and duration of washes after antibody incubations.[8] - Ensure the wash buffer contains a detergent like Tween-20 (typically 0.1%).
Membrane Handling - Handle the membrane with clean forceps to avoid contamination. - Ensure the membrane does not dry out at any stage.
Contaminated Buffers - Prepare fresh buffers, especially the wash buffer and antibody dilution buffer.
Problem 3: Non-Specific Bands
Possible Cause Recommended Solution
Primary Antibody Cross-Reactivity - Use a more specific primary antibody. - Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. - Include appropriate controls, such as knockout/knockdown cell lysates if available.
Protein Degradation - Add protease inhibitors to your lysis buffer and keep samples on ice.[3]
Too Much Protein Loaded - Reduce the total amount of protein loaded per lane.[8]
High Antibody Concentration - Decrease the concentration of the primary antibody.

Experimental Protocols

Protocol: Western Blot for pSTAT1 (Ser727) after this compound Treatment

This protocol provides a general framework. Optimization for specific cell lines and antibodies may be required.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation:

  • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE:

  • Load the prepared samples into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

7. Blocking:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

8. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody against pSTAT1 (Ser727) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Also, prepare a separate blot for total STAT1 as a loading control.

9. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

10. Secondary Antibody Incubation:

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

11. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

12. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Visualize the protein bands using a chemiluminescence imaging system.

13. Stripping and Re-probing (Optional):

  • The same membrane can be stripped and re-probed for total STAT1 and a loading control like GAPDH or β-actin.

Visualizations

CCT251921_Signaling_Pathway CCT251921 This compound CDK8_19 CDK8/CDK19 CCT251921->CDK8_19 Inhibits pSTAT1 pSTAT1 (Ser727) CDK8_19->pSTAT1 Phosphorylates STAT1 STAT1 Transcription Target Gene Transcription pSTAT1->Transcription Regulates Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification Sample_Prep 4. Sample Preparation Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection & Imaging Secondary_Ab->Detection Troubleshooting_Logic Start Western Blot Problem Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Non_Specific Non-Specific Bands Start->Non_Specific Check_Treatment Check this compound Treatment & Storage Weak_Signal->Check_Treatment Is treatment effective? Check_Antibody Optimize Antibody Concentration/Incubation Weak_Signal->Check_Antibody Is antibody optimal? Check_Transfer Verify Protein Transfer Weak_Signal->Check_Transfer Is transfer efficient? Increase_Protein Increase Protein Load Weak_Signal->Increase_Protein Is target abundance low? Optimize_Blocking Optimize Blocking (Agent/Time) High_Background->Optimize_Blocking Is blocking sufficient? Reduce_Antibody Reduce Antibody Concentration High_Background->Reduce_Antibody Is antibody concentration too high? Improve_Washing Increase Washes High_Background->Improve_Washing Are washes adequate? Validate_Antibody Validate Antibody Specificity Non_Specific->Validate_Antibody Is antibody cross-reacting? Check_Degradation Use Protease Inhibitors Non_Specific->Check_Degradation Is protein degraded? Reduce_Load Reduce Protein Load Non_Specific->Reduce_Load Is protein overloaded?

References

avoiding CCT-251921 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding precipitation of CCT-251921 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1][2][3][4] Its primary application is in cancer research, particularly in studies related to signaling pathways where CDK8/19 are implicated as oncogenes, such as in colorectal cancer.[3][4]

Q2: What is the solubility of this compound?

This compound is described as having "acceptable aqueous solubility".[1] For practical laboratory use, it is highly soluble in dimethyl sulfoxide (DMSO).[4] A stock solution of up to 15 mg/mL (36.51 mM) can be prepared in DMSO, and sonication is recommended to ensure complete dissolution.[4]

Q3: Why does this compound sometimes precipitate when added to cell culture media?

Precipitation of hydrophobic or poorly water-soluble compounds like this compound upon dilution into aqueous cell culture media is a common issue. This "solvent-shifting" effect occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the organic solvent (like DMSO) of the stock solution. Other contributing factors can include the final concentration of the compound, the final percentage of the organic solvent in the media, interactions with media components (e.g., proteins in fetal bovine serum), pH, and temperature.

Q4: What is the recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: I observed a precipitate in my cell culture media after adding this compound.

Below is a step-by-step guide to troubleshoot and prevent the precipitation of this compound in your experiments.

Troubleshooting Step Detailed Recommendation
1. Stock Solution Preparation Ensure your this compound stock solution is fully dissolved. Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Briefly sonicate the solution to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Dilution Method Avoid adding the highly concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform serial dilutions. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
3. Final DMSO Concentration Calculate the final DMSO concentration in your media and ensure it is below 0.5%. If a high final concentration of this compound is required, consider preparing a more concentrated stock solution to minimize the volume of DMSO added.
4. Media Temperature Pre-warm your cell culture media to 37°C before adding the this compound solution. Adding a cold solution to warm media can sometimes cause a compound to precipitate.
5. Mixing Technique After adding the this compound solution to the media, mix gently by swirling or inverting the container. Avoid vigorous vortexing, which can sometimes promote precipitation.
6. Serum Concentration If you are using a serum-containing medium, be aware that components in the serum can sometimes interact with small molecules. While serum proteins can sometimes aid in solubility, in other cases they may contribute to precipitation. If you suspect this is an issue, you could try a brief pre-incubation of the compound in a small volume of serum before diluting into the final media.
7. Visual Inspection Always visually inspect your media for any signs of precipitation after adding the compound. If a precipitate is observed, it is best to discard the media and prepare it again using the troubleshooting steps above.

Quantitative Data Summary

Property Value Reference
Molecular Weight 410.91 g/mol [2]
Molecular Formula C₂₁H₂₃ClN₆O[2]
Solubility in DMSO 15 mg/mL (36.51 mM)[4]
Recommended Storage of Stock Solution -20°C or -80°C

Experimental Protocol: Preparation and Use of this compound in Cell Culture

This protocol provides a detailed methodology for preparing a this compound stock solution and diluting it into cell culture media to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sonicator

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required for the experiment)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 410.91, add approximately 243.4 µL of DMSO). d. Briefly vortex the tube to mix. e. Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. f. Visually inspect the solution to confirm there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Dilution into Cell Culture Media (Example for a final concentration of 1 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, serum-free cell culture medium to get a 10 µM solution. Mix gently by pipetting up and down. c. Add the required volume of the 10 µM intermediate dilution to your final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM in 10 mL of media, add 1 mL of the 10 µM intermediate solution to 9 mL of media. d. Swirl the culture flask or plate gently to ensure even distribution of the compound. e. Remember to prepare a vehicle control with the same final concentration of DMSO.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Media check_stock 1. Verify Stock Solution Is it fully dissolved? Was it sonicated? start->check_stock check_dilution 2. Review Dilution Method Was it a serial dilution? Was the media pre-warmed? check_stock->check_dilution Yes reprepare_stock Action: Prepare Fresh Stock Use anhydrous DMSO and sonicate. check_stock->reprepare_stock No check_dmso 3. Check Final DMSO % Is it <0.5%? check_dilution->check_dmso Yes modify_dilution Action: Adjust Dilution Protocol Use intermediate dilution step. check_dilution->modify_dilution No check_mixing 4. Evaluate Mixing Technique Was it gentle? check_dmso->check_mixing Yes adjust_concentration Action: Lower Final DMSO % Use a more concentrated stock. check_dmso->adjust_concentration No gentle_mix Action: Use Gentle Mixing check_mixing->gentle_mix No success No Precipitation Proceed with Experiment check_mixing->success Yes reprepare_stock->check_dilution modify_dilution->check_dmso adjust_concentration->check_mixing gentle_mix->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Recommended Experimental Workflow start_exp Start prep_stock Prepare Concentrated Stock in Anhydrous DMSO start_exp->prep_stock sonicate Sonicate to Ensure Complete Dissolution prep_stock->sonicate aliquot Aliquot and Store at -20°C/-80°C sonicate->aliquot thaw Thaw a Single Aliquot aliquot->thaw intermediate_dilution Perform Intermediate Dilution in Serum-Free Media thaw->intermediate_dilution final_dilution Add to Final Volume of Pre-warmed (37°C) Media intermediate_dilution->final_dilution add_to_cells Add Medicated Media to Cells final_dilution->add_to_cells end_exp End add_to_cells->end_exp

Caption: Recommended workflow for preparing and using this compound.

References

long-term storage conditions for CCT-251921

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using CCT-251921, a potent and selective dual inhibitor of CDK8 and CDK19.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.

2. How should I dissolve this compound for in vitro and in vivo experiments?

This compound has specific solubility characteristics. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] For in vivo applications, a specific co-solvent mixture is necessary to ensure solubility and bioavailability. It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[2]

3. What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[3][4] These kinases are components of the Mediator complex, which plays a critical role in the regulation of transcription. By inhibiting CDK8 and CDK19, this compound can modulate the expression of key genes involved in various cellular processes, including the Wnt signaling pathway.[1][2]

4. In which signaling pathway does this compound play a role?

This compound primarily impacts the Wnt signaling pathway through its inhibition of CDK8 and CDK19.[1][2][4] CDK8 is considered a putative oncogene in certain cancers, like colorectal cancer, where it can promote Wnt pathway activity.[3][5] this compound has been shown to effectively inhibit basal Wnt pathway activity in human cancer cell lines with constitutive activation of this pathway.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in cell culture media The final DMSO concentration in the media is too high, or the compound's solubility limit has been exceeded.Ensure the final DMSO concentration in your cell culture media is kept low (typically below 0.5%) to avoid solvent-related toxicity and precipitation. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium.
Inconsistent or no biological activity observed - Improper storage leading to compound degradation.- Inaccurate concentration of the stock solution.- Cell line is not sensitive to CDK8/19 inhibition.- Verify that the compound has been stored according to the recommendations (see storage table).- Re-measure the concentration of your stock solution.- Confirm that your cell line of interest has an active Wnt signaling pathway or is otherwise dependent on CDK8/19 activity.
Toxicity observed in animal studies The dose of this compound may be too high, leading to off-target effects.[6]It is crucial to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. Note that STAT1SER727 phosphorylation may not be a reliable pharmacodynamic marker for CDK8/19 inhibition, and using high doses to achieve its inhibition could lead to toxicity from off-target effects.[6]

Data Presentation

Long-Term Storage Conditions
Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years[1]
In Solvent (DMSO)-80°C1 to 2 years[1][2]
In Solvent (DMSO)-20°CUp to 1 year[2]
Solubility
Solvent Concentration Notes Reference
DMSO>25 mg/mLSonication may be required to aid dissolution.[1]
In Vivo Formulation
Component Percentage Reference
DMSO10%[2]
PEG30040%[2]
Tween-805%[2]
Saline45%[2]

Experimental Protocols

In Vitro Wnt Signaling Assay

This protocol provides a general workflow for assessing the effect of this compound on Wnt signaling in a cancer cell line with a luciferase reporter.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Wnt-reporter cancer cells in a 96-well plate treat_cells Treat cells with varying concentrations of this compound prep_cells->treat_cells prep_compound Prepare serial dilutions of this compound in DMSO prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells read_luciferase Measure luciferase activity lyse_cells->read_luciferase analyze_data Analyze data and determine IC50 read_luciferase->analyze_data

Caption: Workflow for in vitro Wnt signaling assay.

Methodology:

  • Cell Seeding: Seed a human colorectal carcinoma cell line with a constitutively active Wnt pathway (e.g., SW480 or LS174T) containing a TCF/LEF-responsive luciferase reporter into a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response experiment.

  • Cell Treatment: Add the diluted this compound to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24 to 72 hours.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a concurrent MTS or CellTiter-Glo assay). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of colorectal cancer.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NCr athymic mice).

  • Tumor Implantation: Subcutaneously implant a human colorectal carcinoma cell line (e.g., SW620) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Prepare the in vivo formulation of this compound (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer this compound orally at a predetermined dose (e.g., 30 mg/kg, once daily) for a specified period (e.g., 15 days).[4] A vehicle control group should be included.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for further analysis, such as western blotting.[4]

Signaling Pathway Diagram

This compound inhibits CDK8 and CDK19, which are key components of the Mediator complex that regulates transcription. In the context of Wnt signaling, this inhibition can lead to a decrease in the expression of Wnt target genes.

signaling_pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Nuclear Translocation WntTargetGenes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->WntTargetGenes Activation Mediator Mediator Complex TCF_LEF->Mediator Transcription Transcription Mediator->Transcription CDK8_19 CDK8/19 CDK8_19->Mediator component of CCT251921 This compound CCT251921->CDK8_19 Inhibition

Caption: this compound inhibits CDK8/19, modulating Wnt signaling.

References

CCT-251921 inconsistent results in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT-251921. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on understanding and mitigating inconsistent results in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] It demonstrates high affinity for both kinases with IC50 values in the low nanomolar range.[1][3] The primary mechanism of action is the inhibition of the WNT signaling pathway.[1] It has been shown to effectively inhibit basal WNT pathway activity in human cancer cell lines with constitutive activation of this pathway, such as LS174T, SW480, and Colo205.[1]

Q2: I am observing significant toxicity in my cell lines with this compound, even at low concentrations. Is this expected?

While this compound is a potent inhibitor, reports in the literature suggest that severe systemic toxicity observed in some in vivo studies may not be due to on-target inhibition of CDK8/19.[4][5][6][7] This toxicity could be a result of off-target effects on other kinases.[4][5][6][8] Therefore, significant cytotoxicity in certain cell lines might be cell-type specific and potentially linked to these off-target activities. It is crucial to perform dose-response experiments to determine the optimal, non-toxic working concentration for your specific cell line.

Q3: My results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent results with this compound can arise from several factors:

  • Off-Target Effects: As mentioned, this compound has been shown to inhibit other kinases, which can lead to variable and unpredictable biological outcomes depending on the expression and activity of these off-targets in your cell line.[4][5][6][8]

  • Unreliable Pharmacodynamic Marker: Phosphorylation of STAT1 at serine 727 (STAT1 S727) has been used as a pharmacodynamic (PD) marker for CDK8/19 activity. However, studies have shown that STAT1 S727 phosphorylation can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[4][6][8][9][10] Over-reliance on this marker could lead to misinterpretation of this compound's on-target activity.

  • Cell Line Specificity: The genetic and signaling background of your cell line will significantly influence its response to this compound. Factors such as mutations in the WNT pathway (e.g., APC or β-catenin) can determine sensitivity.[1]

  • General Cell Culture Variables: Like with any kinase inhibitor, results can be affected by:

    • Cell density: High cell density can reduce the effective concentration of the inhibitor.

    • Serum concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or activate alternative signaling pathways, affecting its efficacy.

    • Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.

    • Mycoplasma contamination: This can alter cellular signaling and drug response.[11][12]

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays.

Possible Cause & Troubleshooting Steps:

  • Sub-optimal cell seeding density:

    • Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). Ensure cells are in the logarithmic growth phase during the experiment.[13]

  • Interference from the inhibitor:

    • Recommendation: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., MTT, resazurin).

  • Inappropriate incubation time:

    • Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of inhibitor treatment for your cell line and the specific biological question.

Below is a summary of typical starting points for cell viability assays.

ParameterRecommendation
Cell Seeding Density (96-well plate) Adherent cells: 5,000 - 10,000 cells/wellSuspension cells: 10,000 - 20,000 cells/well[13]
This compound Concentration Range Start with a wide range (e.g., 1 nM to 10 µM) to generate a dose-response curve.
Incubation Time 24 - 72 hours
Assay Type MTT, CCK-8, or Resazurin based assays are common choices.[13][14][15][16]
Issue 2: Difficulty in confirming on-target CDK8/19 inhibition.

Possible Cause & Troubleshooting Steps:

  • Unreliable pharmacodynamic marker (STAT1 S727 phosphorylation):

    • Recommendation: Be cautious when interpreting changes in STAT1 S727 phosphorylation as a direct measure of this compound activity.[4][6][8][9][10] Consider using it in conjunction with other markers.

  • Alternative Readouts for Target Engagement:

    • WNT Pathway Reporter Assays: A more direct way to assess the functional consequence of CDK8/19 inhibition by this compound is to use a WNT/TCF-responsive luciferase reporter assay in a relevant cell line (e.g., HEK293T or a colorectal cancer cell line with an active WNT pathway).[17][18]

    • Gene Expression Analysis: Measure the mRNA levels of known WNT target genes (e.g., AXIN2, MYC) by qRT-PCR. A decrease in their expression following this compound treatment would indicate on-target activity.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[16][19]

Western Blot for Downstream WNT Pathway Proteins
  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a WNT pathway protein (e.g., β-catenin, Cyclin D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Signaling Pathways and Workflows

This compound Mechanism of Action

CCT251921_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Transcription Mediator Mediator Complex TCF_LEF->Mediator CCT251921 This compound CDK8_19 CDK8/19 CCT251921->CDK8_19 CDK8_19->Mediator PolII RNA Pol II Mediator->PolII PolII->Wnt_Target_Genes

Caption: this compound inhibits CDK8/19, modulating WNT pathway transcription.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Protocols Review Experimental Protocols (Cell density, incubation time, etc.) Start->Check_Protocols Validate_Reagents Validate Reagents (this compound integrity, cell line passage) Start->Validate_Reagents Assess_Target Assess On-Target Engagement Check_Protocols->Assess_Target Validate_Reagents->Assess_Target Consider_Off_Target Consider Off-Target Effects Assess_Target->Consider_Off_Target WNT_Reporter WNT Reporter Assay Assess_Target->WNT_Reporter Gene_Expression WNT Target Gene Expression (qRT-PCR) Assess_Target->Gene_Expression Kinome_Scan Review Kinome Profiling Data Consider_Off_Target->Kinome_Scan Optimize_Experiment Optimize Experimental Conditions WNT_Reporter->Optimize_Experiment Gene_Expression->Optimize_Experiment Kinome_Scan->Optimize_Experiment Consistent_Results Consistent Results Optimize_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Off-Target Considerations

Kinome profiling studies have suggested that this compound can interact with other kinases, which may contribute to its toxic effects and inconsistent results.[4][5][6][8]

Off-Target Kinase Family (Example)Potential Implication
MAP4K2Involved in stress and inflammatory responses.
STK16Role in cellular processes like ciliogenesis.

Note: This is not an exhaustive list, and the specific off-target profile can be complex. Researchers should consult the primary literature for detailed kinome scan data.[5]

References

Validation & Comparative

CCT-251921 in the Landscape of CDK8/19 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CCT-251921 with other prominent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex and act as transcriptional co-regulators involved in various oncogenic signaling pathways. Understanding the comparative performance of available inhibitors is crucial for selecting the appropriate tool for research and potential therapeutic development.

Introduction to CDK8 and CDK19

CDK8 and its paralog CDK19 are cyclin C-dependent kinases that form a module within the larger Mediator complex, which links transcription factors to the RNA Polymerase II machinery.[1] This module can either activate or repress gene transcription in a context-dependent manner. Dysregulation of CDK8/19 activity has been implicated in numerous cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), primarily through the modulation of key signaling pathways like WNT/β-catenin and JAK/STAT.[2][3][4] This has made them attractive targets for cancer drug discovery.

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor with equipotent affinity for both CDK8 and CDK19.[5] This guide will objectively compare its performance against other notable CDK8/19 inhibitors using supporting experimental data.

Comparative Analysis of CDK8/19 Inhibitors

The following tables summarize the quantitative data for this compound and other well-characterized CDK8/19 inhibitors, focusing on their biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency Against CDK8 and CDK19
InhibitorCDK8 IC50 (nM)CDK19 IC50 (nM)Assay Type
This compound 2.32.6Lanthascreen Binding Assay
MSC2530818 ~1-3 (Potency similar to this compound)~1-3 (Potency similar to this compound)Not specified
BI-1347 ~1Not specifiedNot specified
Senexin B 140 (Kd)80 (Kd)Not specified
SEL120-34A 4.410.4Kinase Activity Assay
Compound 15 12Not specified

Data compiled from multiple sources. Assay conditions may vary.[4][6]

Table 2: Cellular Activity and In Vivo Efficacy
InhibitorCellular AssayIC50 / EffectIn Vivo ModelKey In Vivo Results
This compound WNT reporter (LS174T)23 nMSW620 Colorectal Xenograft54.2% tumor weight reduction at 30 mg/kg, daily.[5]
MSC2530818 Not specifiedNot specifiedAML Xenograft (MV4-11)Significant tumor growth inhibition.
BI-1347 Not specifiedNot specifiedEMT6 Breast Cancer (syngeneic)Enhanced NK-cell cytotoxicity and synergistic anti-tumor efficacy with SMAC mimetic.[7]
Senexin B STAT1 S727 Phos.Potent InhibitionNot specifiedUsed widely in cellular studies to demonstrate CDK8/19 pathway dependency.[8]
SEL120-34A STAT1/STAT5 Phos.Potent InhibitionNot specifiedShows anti-tumor activity.
Table 3: Kinase Selectivity Profile
InhibitorPrimary Off-Targets (>50% inhibition @ 1µM)Kinase Panel SizeNotes
This compound Minimal activity reported279 kinasesHighly selective profile.[5]
MSC2530818 Several off-target kinases identifiedNot specifiedOff-target effects may contribute to toxicity at high doses.[9]
BI-1347 Not specifiedNot specifiedDescribed as highly selective.[7]
Compound 15 STK16, FLT3 (D835V)468 kinasesExceptional kinome selectivity with S(10) score of 0.01.[4]

Note: A study by Chen et al. (2019) suggested that the systemic toxicity reported for this compound and MSC2530818 in one study was likely due to off-target effects at high doses, rather than on-target CDK8/19 inhibition.[9]

Key Signaling Pathways Modulated by CDK8/19

CDK8 and CDK19 are critical nodes in several signaling pathways central to cancer development and progression. The diagrams below illustrate their roles in the WNT/β-catenin and STAT1 signaling cascades.

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 LRP->DVL Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF co-activates CDK8_19 CDK8/19 Mediator Complex TCF_LEF->CDK8_19 PolII RNA Pol II CDK8_19->PolII phosphorylates TargetGenes Wnt Target Genes (e.g., MYC, CCND1) PolII->TargetGenes transcription Inhibitor This compound Inhibitor->CDK8_19

Caption: Canonical WNT signaling pathway and the role of CDK8/19.

STAT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT1_cyto STAT1 JAK->STAT1_cyto phosphorylates Tyr701 STAT1_pY pY-STAT1 Dimer STAT1_cyto->STAT1_pY dimerizes STAT1_pY_pS pY,pS-STAT1 Dimer STAT1_pY->STAT1_pY_pS translocates to nucleus CDK8_19 CDK8/19 Mediator Complex STAT1_pY->CDK8_19 recruits PolII RNA Pol II STAT1_pY_pS->PolII CDK8_19->STAT1_pY phosphorylates Ser727 CDK8_19->PolII regulates TargetGenes Target Genes (e.g., IRF1, SOCS1) PolII->TargetGenes transcription Inhibitor This compound Inhibitor->CDK8_19

Caption: CDK8/19-mediated phosphorylation of STAT1 at Ser727.

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to comparative drug discovery. Below are methodologies for key assays used to characterize CDK8/19 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.

Protocol:

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.

    • Serially dilute the test compound (e.g., this compound) in 100% DMSO, then dilute in Kinase Buffer A to create 3X final concentrations.

    • Prepare a 3X Kinase/Antibody mixture containing CDK8/cyclin C and the Europium-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a 3X Alexa Fluor® 647-labeled tracer solution in Kinase Buffer A.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis :

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep 1. Reagent Preparation - 3X Compound Dilutions - 3X Kinase/Antibody Mix - 3X Tracer Solution start->prep plate 2. Plate Assay Add 5µL of each component to 384-well plate prep->plate incubate 3. Incubation 60 min at RT plate->incubate read 4. Read Plate TR-FRET Reader incubate->read analyze 5. Data Analysis Calculate Emission Ratio Plot Dose-Response Curve read->analyze end End (IC50 Value) analyze->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cellular WNT Pathway Reporter Assay

This assay quantifies the activity of the WNT/β-catenin pathway in cells by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.

Protocol:

  • Cell Culture and Seeding :

    • Culture LS174T cells, which have a constitutively active WNT pathway, in appropriate media.

    • Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Luciferase Assay :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well, which lyses the cells and provides the substrate for the luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the luminescence signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) if necessary.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Summary and Conclusion

This compound stands out as a highly potent and selective dual inhibitor of CDK8 and CDK19.

  • Potency : this compound demonstrates low nanomolar IC50 values against both CDK8 and CDK19, comparable to other potent inhibitors like MSC2530818 and Compound 15.[4][5] It is significantly more potent than earlier generation inhibitors such as Senexin B.

  • Selectivity : It exhibits a favorable kinase selectivity profile, which is a critical attribute for minimizing off-target effects and potential toxicity. While direct comparative kinome scans are not always available, reports indicate high selectivity.[5]

  • Cellular and In Vivo Activity : this compound has proven effective in cellular models of WNT-driven cancers and has demonstrated significant tumor growth inhibition in corresponding in vivo xenograft models.[5] Its oral bioavailability makes it a valuable tool for in vivo studies.

References

A Comparative Guide to the CDK8/19 Inhibitors: CCT-251921 and MSC2530818

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent small molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), CCT-251921 and MSC2530818. This analysis is supported by experimental data on their biochemical and cellular activity, as well as their in vivo efficacy. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these compounds.

Introduction

CDK8 and its close paralog CDK19 are components of the Mediator complex, a key regulator of transcription.[1] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, by promoting oncogenic signaling pathways such as the Wnt/β-catenin pathway.[2] This has led to the development of selective CDK8/19 inhibitors as potential anti-cancer therapeutics. This compound and MSC2530818 have emerged as potent and orally bioavailable inhibitors of both CDK8 and CDK19.[2][3] This guide aims to provide a direct comparison of their performance based on available preclinical data.

Data Presentation

The following tables summarize the quantitative data for this compound and MSC2530818, highlighting their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency of this compound and MSC2530818

CompoundTargetIC50 (nM)Assay
This compound CDK82.3Lanthascreen Binding Assay
CDK192.6Lanthascreen Binding Assay
MSC2530818 CDK82.6Kinase Assay
CDK194.0Binding Assay

Table 2: Cellular Activity of this compound and MSC2530818 in Human Cancer Cell Lines

CompoundCell LineAssayIC50 (nM)Pathway Affected
This compound LS174TWNT Reporter23Wnt/β-catenin
SW480WNT ReporterNot specifiedWnt/β-catenin
COLO205WNT ReporterNot specifiedWnt/β-catenin
PA-1WNT ReporterNot specifiedWnt/β-catenin
MSC2530818 SW620pSTAT1SER727 Inhibition8 ± 2STAT1
LS174TWNT Reporter32 ± 7Wnt/β-catenin
COLO205WNT Reporter9 ± 1Wnt/β-catenin
PA-1WNT Reporter52 ± 30Wnt/β-catenin

Table 3: In Vivo Efficacy of this compound and MSC2530818 in a Colorectal Carcinoma Xenograft Model

CompoundAnimal ModelDosingOutcome
This compound SW620 human colorectal carcinoma xenograft in mice30 mg/kg, oral, once daily for 15 days54.2% reduction in tumor weight.[4]
MSC2530818 SW620 human colorectal carcinoma xenograft in miceNot specifiedReduction in tumor growth rates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and MSC2530818, and a general workflow for evaluating such inhibitors.

CDK8_Signaling_Pathway CDK8/19 Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Mediator Mediator Complex TCF_LEF->Mediator recruits RNA_Pol_II RNA Polymerase II Mediator->RNA_Pol_II regulates CDK8_19 CDK8/19 CDK8_19->Mediator part of CDK8_19->RNA_Pol_II phosphorylates STAT1 STAT1 CDK8_19->STAT1 phosphorylates Target_Genes Target Gene Transcription RNA_Pol_II->Target_Genes Inhibitor This compound MSC2530818 Inhibitor->CDK8_19 inhibits pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1

Caption: Inhibition of CDK8/19 by this compound and MSC2530818 blocks downstream signaling pathways.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Biochemical_Assay Biochemical Potency (e.g., Lanthascreen) Cellular_Assay Cellular Activity (WNT Reporter, pSTAT1) Biochemical_Assay->Cellular_Assay Xenograft_Model Xenograft Model (e.g., SW620) Cellular_Assay->Xenograft_Model Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Efficacy_Testing Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Testing Preclinical_Development Preclinical Development Efficacy_Testing->Preclinical_Development Compound_Synthesis Compound Synthesis (this compound / MSC2530818) Compound_Synthesis->Biochemical_Assay

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the general procedure for the LanthaScreen® Eu Kinase Binding Assay.[5]

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution from a 5X stock (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute CDK8/cyclin C kinase to the desired concentration in 1X Kinase Buffer A.

    • Prepare a 4X solution of the kinase tracer (e.g., Kinase Tracer 236) in 1X Kinase Buffer A.

    • Prepare a 2X solution of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in 1X Kinase Buffer A.

    • Prepare a serial dilution of the test compounds (this compound or MSC2530818) in 100% DMSO, followed by a dilution in 1X Kinase Buffer A to achieve a 4X final assay concentration.

  • Assay Procedure (384-well plate format) :

    • Add 4 µL of the 4X test compound solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Wnt/β-catenin Reporter Gene Assay

This protocol is a generalized procedure for a luciferase-based Wnt reporter assay.[6][7]

  • Cell Culture and Transfection :

    • Seed human cancer cells with a constitutively active Wnt pathway (e.g., LS174T, SW480, COLO205) in a 24-well plate at a density of 5 x 104 cells/well in complete growth medium.

    • After 24 hours, transfect the cells with a TCF/LEF-firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.

  • Compound Treatment :

    • 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of the test compound (this compound or MSC2530818) or vehicle control (DMSO).

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay :

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis :

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular STAT1 Phosphorylation Inhibition Assay (Western Blot)

This is a general protocol for assessing the inhibition of STAT1 phosphorylation at Serine 727.[8]

  • Cell Culture and Treatment :

    • Plate SW620 cells in 60-mm dishes and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or MSC2530818 for a specified time (e.g., 2-6 hours).

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or DC protein assay.

  • Western Blotting :

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.

    • Strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT1 signal to the total STAT1 signal.

    • Express the results as a percentage of the vehicle-treated control and plot against the inhibitor concentration to estimate the IC50.

In Vivo Colorectal Carcinoma Xenograft Study

This protocol describes a general procedure for evaluating the efficacy of CDK8/19 inhibitors in a subcutaneous xenograft model.[9][10]

  • Animal Model :

    • Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).

    • Subcutaneously inject SW620 human colorectal cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment :

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound at 30 mg/kg) or vehicle control orally, once daily.

  • Efficacy Evaluation :

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study (e.g., after 15 days), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Pharmacodynamic Analysis (Optional) :

    • Collect tumor tissue at various time points after the final dose to assess the level of target engagement by measuring the inhibition of pSTAT1SER727 via Western blot or immunohistochemistry.

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume or weight between the treated and control groups.

    • Analyze the data for statistical significance.

Comparative Analysis and Discussion

Both this compound and MSC2530818 are highly potent dual inhibitors of CDK8 and CDK19 with low nanomolar IC50 values.[4] They effectively inhibit the Wnt/β-catenin signaling pathway in various cancer cell lines, albeit with some differences in their reported cellular potencies.

A key study directly comparing these two compounds, among others, raised important considerations regarding their potential for systemic toxicity.[5][6][11] This research suggested that the observed toxicity at high doses might be attributable to off-target kinase activities rather than on-target inhibition of CDK8/19.[5][6][11] Furthermore, the study questioned the reliability of STAT1 Ser727 phosphorylation as a specific pharmacodynamic biomarker for CDK8/19 activity, as it can be induced by various stimuli in a CDK8/19-independent manner.[5][6][11]

Kinome profiling has identified several off-target kinases for both this compound and MSC2530818, which could contribute to their toxicity profiles at higher concentrations.[12][13] These findings underscore the importance of careful dose selection and comprehensive off-target analysis in the preclinical and clinical development of CDK8/19 inhibitors.

In vivo, both compounds have demonstrated anti-tumor efficacy in colorectal cancer xenograft models. This compound, when administered orally, resulted in a significant reduction in tumor weight.[4] MSC2530818 has also been shown to reduce tumor growth rates.

Conclusion

This compound and MSC2530818 are valuable research tools for investigating the roles of CDK8 and CDK19 in cancer biology and for the development of novel anti-cancer therapies. They exhibit potent and selective inhibition of their primary targets and demonstrate efficacy in preclinical models. However, researchers should be mindful of potential off-target effects and the context-dependent nature of pharmacodynamic biomarkers when designing and interpreting experiments with these compounds. Further research is warranted to fully elucidate their therapeutic potential and to optimize their clinical application.

References

A Comparative Guide to CDK8/19 Inhibitors: CCT-251921 vs. BI-1347

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent small molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), CCT-251921 and BI-1347. Both compounds are potent and selective inhibitors of the CDK8/19 kinase module of the Mediator complex, a key regulator of transcription. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK8/19 in oncology and other diseases.

Introduction to this compound and BI-1347

This compound and BI-1347 are orally bioavailable small molecules that have demonstrated significant activity in preclinical studies. They both target CDK8 and its close homolog CDK19, which have been implicated in the regulation of various cancer-related signaling pathways, including the WNT, STAT, and TGF-β pathways. Inhibition of CDK8/19 has been shown to modulate transcription, impact cancer cell proliferation, and enhance anti-tumor immunity.

Mechanism of Action and Signaling Pathways

Both this compound and BI-1347 exert their effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to downstream effects on gene transcription. A key pharmacodynamic biomarker for both compounds is the reduction of phosphorylation of STAT1 at serine 727 (STAT1SER727)[1][2].

This compound has been shown to be a potent inhibitor of the WNT signaling pathway in cancer cell lines with constitutive activation of this pathway[2].

BI-1347 has been demonstrated to enhance the activity of Natural Killer (NK) cells, promoting tumor surveillance and cytotoxicity[1][3]. This is achieved by suppressing STAT1S727 phosphorylation in NK cells, leading to increased production of the cytotoxic molecules perforin and granzyme B[1][3][4].

Below are diagrams illustrating the targeted signaling pathways.

CDK8_19_Signaling_Pathway General CDK8/19 Signaling Pathway cluster_mediator Mediator Complex CDK8_19 CDK8/19 CyclinC Cyclin C RNAPII RNA Polymerase II CDK8_19->RNAPII Phosphorylates Ser5 of CTD TranscriptionFactors Transcription Factors (e.g., STAT1, β-catenin) CDK8_19->TranscriptionFactors MED12 MED12 MED13 MED13 GeneExpression Target Gene Expression RNAPII->GeneExpression Initiates Transcription TranscriptionFactors->GeneExpression Regulates

General CDK8/19 Signaling Pathway

Inhibitor_Action Mechanism of Action of this compound and BI-1347 cluster_cct This compound Pathway cluster_bi BI-1347 Pathway CCT_251921 This compound CDK8_19 CDK8/19 Kinase Activity CCT_251921->CDK8_19 BI_1347 BI-1347 BI_1347->CDK8_19 Beta_Catenin β-catenin CDK8_19->Beta_Catenin Inhibits Phosphorylation pSTAT1 pSTAT1 (Ser727) CDK8_19->pSTAT1 Inhibits Phosphorylation WNT_Signaling WNT Signaling WNT_Signaling->Beta_Catenin Gene_Expression_WNT WNT Target Genes Beta_Catenin->Gene_Expression_WNT Drives Transcription STAT1 STAT1 NK_Cell NK Cell pSTAT1->NK_Cell Suppresses Activity Cytotoxicity Enhanced Cytotoxicity (Perforin, Granzyme B) NK_Cell->Cytotoxicity

Mechanism of Action of this compound and BI-1347

Comparative Efficacy Data

In Vitro Potency
CompoundTargetIC50 (nM)
This compound CDK82.3[2]
CDK192.6[2]
BI-1347 CDK81.1[5]
CDK19Not explicitly stated

A study comparing the antiviral activity of both inhibitors reported the following values:

CompoundEC50 (µM) (HCMV)CC50 (µM) (HFF cells)
This compound 0.2 ± 0.4>10
BI-1347 0.2 ± 0.2>10

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; HCMV: Human Cytomegalovirus; HFF: Human Foreskin Fibroblasts.

In Vivo Efficacy

This compound: In a SW620 human colorectal carcinoma xenograft model, oral administration of this compound (30 mg/kg, daily) resulted in a 54.2% reduction in tumor weight at day 15[2]. Inhibition of STAT1SER727 phosphorylation was sustained for over 6 hours after the last dose[2].

BI-1347: In a B16-F10 murine melanoma model, oral gavage of BI-1347 (10 mg/kg, daily for 30 days) led to a lower tumor burden on days 23 and 29 compared to the control group[6]. The treatment also reduced the phosphorylation of STAT1S727 for at least 6 hours by 60%[6]. In a mammary carcinoma EMT6 model, an intermittent schedule of BI-1347 in combination with a SMAC mimetic increased efficacy compared to monotherapy[1][6].

It is important to note that these in vivo studies were conducted in different tumor models, which precludes a direct comparison of anti-tumor efficacy.

Experimental Protocols

WNT Signaling Reporter Assay (for this compound)

This protocol is adapted from standard luciferase-based WNT reporter assays.

Objective: To measure the effect of this compound on WNT pathway activity.

Materials:

  • Human cancer cell line with a constitutively active WNT pathway (e.g., LS174T, SW480).

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash).

  • Renilla luciferase plasmid (for normalization).

  • Lipofectamine 2000 or similar transfection reagent.

  • This compound.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Calculate the IC50 value of this compound for WNT pathway inhibition.

NK Cell Cytotoxicity Assay (for BI-1347)

This protocol is based on standard flow cytometry-based cytotoxicity assays.

Objective: To assess the effect of BI-1347 on the cytotoxic activity of NK cells.

Materials:

  • Human NK cell line (e.g., NK-92) or primary human NK cells.

  • Target tumor cell line (e.g., K562).

  • BI-1347.

  • Cell viability dye (e.g., Propidium Iodide or 7-AAD).

  • Flow cytometer.

Procedure:

  • Culture NK cells with or without different concentrations of BI-1347 for 24-48 hours.

  • Label target cells with a fluorescent dye (e.g., CFSE) to distinguish them from effector NK cells.

  • Co-culture the pre-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios.

  • Incubate the co-culture for 4 hours.

  • Add a cell viability dye to the cell suspension.

  • Analyze the samples by flow cytometry.

  • Gate on the target cell population (CFSE-positive) and quantify the percentage of dead target cells (positive for the viability dye).

  • Calculate the percentage of specific lysis for each condition.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound or BI-1347.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Human tumor cell line (e.g., SW620 for this compound, B16-F10 for BI-1347).

  • This compound or BI-1347 formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject tumor cells into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer the compound (e.g., this compound at 30 mg/kg or BI-1347 at 10 mg/kg) or vehicle control orally, daily or on an intermittent schedule.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for pSTAT1).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Evaluation cluster_cellbased cluster_invivo In Vivo Evaluation start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo kinase_assay Kinase Assay (IC50) in_vitro->kinase_assay cell_based_assay Cell-Based Assays in_vitro->cell_based_assay xenograft Tumor Xenograft Models in_vivo->xenograft pd_analysis Pharmacodynamic Analysis (e.g., pSTAT1 in tumors) in_vivo->pd_analysis data_analysis Data Analysis and Comparison conclusion Conclusion data_analysis->conclusion wnt_assay WNT Reporter Assay (this compound) cell_based_assay->wnt_assay nk_assay NK Cytotoxicity Assay (BI-1347) cell_based_assay->nk_assay stat1_phos STAT1 Phosphorylation (Both) cell_based_assay->stat1_phos wnt_assay->data_analysis nk_assay->data_analysis stat1_phos->data_analysis xenograft->data_analysis pd_analysis->data_analysis

General Experimental Workflow

Discussion and Conclusion

Both this compound and BI-1347 are potent and selective inhibitors of CDK8/19 with demonstrated preclinical activity. This compound shows strong inhibition of the WNT signaling pathway, a key driver in many cancers, particularly colorectal cancer. BI-1347, on the other hand, has a distinct mechanism of enhancing anti-tumor immunity by activating NK cells.

The choice between these two inhibitors would likely depend on the specific therapeutic strategy and cancer type being targeted. For cancers driven by aberrant WNT signaling, this compound may be a more direct therapeutic agent. For immunologically "cold" tumors that may benefit from enhanced innate immune surveillance, BI-1347 could be a promising candidate, potentially in combination with other immunotherapies.

It is important to consider potential off-target effects and toxicity. One study suggested that the systemic toxicity observed with this compound at high doses might be due to off-target kinase inhibition rather than on-target CDK8/19 inhibition[7][8]. Careful dose-finding and toxicity studies are therefore crucial in the further development of these compounds.

References

A Comparative Analysis of CCT-251921's Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving high selectivity remains a critical determinant of both efficacy and safety. This guide provides an objective comparison of the kinase selectivity of CCT-251921 against other notable kinase inhibitors, supported by available experimental data. This compound is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19, which are key regulators of transcription.[1][2][3][4]

Quantitative Selectivity Profile

The following table summarizes the inhibitory activity of this compound and selected alternative kinase inhibitors against their primary targets and provides an overview of their broader kinase selectivity.

InhibitorPrimary Target(s)IC50 / Kd (nM)Selectivity Panel SizeNotable Off-Targets (>50% inhibition @ 1µM)
This compound CDK8, CDK19IC50: 2.3 (CDK8)[3][5]279 kinases[2][6]Not explicitly stated, but described as having minimal activity against the panel.[3][5] Where >50% inhibition was seen, IC50s were determined.[2][6]
MSC2530818 CDK8, CDK19IC50: 2.6 (CDK8)[1]264 kinases[7]GSK3α (IC50 = 691 nM)[7]
Senexin B CDK8, CDK19Kd: 140 (CDK8), 80 (CDK19)[8][9]Not specifiedNot specified
16-didehydro-cortistatin A (dCA) CDK8, CDK19Not specifiedNot specifiedROCK1, ROCK2[10]

Experimental Methodologies

The determination of kinase inhibitor selectivity is a crucial step in drug discovery, providing insights into potential on- and off-target effects. A generalized workflow for assessing kinase selectivity is outlined below, based on commonly employed industry practices.

Kinase Selectivity Profiling - General Protocol

  • Compound Preparation: The test inhibitor (e.g., this compound) and control compounds are serially diluted in an appropriate buffer, typically DMSO, to create a concentration gradient.

  • Kinase Panel: A broad panel of purified, active human kinases is utilized. These panels can range from dozens to hundreds of kinases, representing a significant portion of the human kinome.

  • Assay Format: A variety of assay formats can be employed to measure kinase activity. Common methods include:

    • Biochemical Assays: These assays, such as the Lanthascreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay, measure the direct interaction of the inhibitor with the kinase or the enzymatic activity of the kinase, respectively.[11]

    • Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12][13]

  • Reaction: The kinase, its specific substrate, and ATP are incubated with the test inhibitor at various concentrations. The reaction is allowed to proceed for a defined period under optimized temperature and buffer conditions.

  • Detection: The assay signal, which is inversely proportional to the degree of kinase inhibition, is measured using an appropriate plate reader.

  • Data Analysis:

    • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO).

    • For compounds showing significant inhibition (typically >50%) at a screening concentration (e.g., 1 µM), a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

    • Alternatively, binding assays can be used to determine the dissociation constant (Kd).

This compound was profiled against a panel of 279 kinases, and where greater than 50% inhibition was observed at a 1 µM concentration, a follow-up IC50 determination was performed.[2][6] Similarly, MSC2530818 was tested against a panel of 264 kinases.[7]

Visualizing Biological Context and Experimental Design

To better understand the biological role of this compound's targets and the general approach to determining its selectivity, the following diagrams are provided.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8_19 CDK8 / CDK19 CyclinC Cyclin C CDK8_19->CyclinC RNAPII RNA Polymerase II CDK8_19->RNAPII Regulation Transcription_Factors Transcription Factors (e.g., STAT1, SMADs, β-catenin) CDK8_19->Transcription_Factors Phosphorylation MED12 MED12 CyclinC->MED12 MED13 MED13 MED12->MED13 Core_Mediator Core Mediator Subunits MED13->Core_Mediator Core_Mediator->RNAPII Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription Transcription_Factors->Gene_Expression CCT251921 This compound CCT251921->CDK8_19 Inhibition

Caption: The CDK8/19 signaling pathway, illustrating its role within the Mediator complex in regulating transcription.

Kinase_Selectivity_Workflow start Start: Test Compound (e.g., this compound) panel_screen Single-Dose Screen (e.g., 1µM) against Broad Kinase Panel start->panel_screen data_analysis1 Analyze % Inhibition panel_screen->data_analysis1 decision Inhibition > 50%? data_analysis1->decision dose_response Dose-Response Assay decision->dose_response Yes selective High Selectivity Profile decision->selective No ic50_calc Calculate IC50 Value dose_response->ic50_calc non_selective Off-Target Hits Identified ic50_calc->non_selective

Caption: A general experimental workflow for determining the selectivity of a kinase inhibitor.

Discussion of Selectivity and Off-Target Effects

This compound demonstrates high selectivity for its primary targets, CDK8 and CDK19.[2][6] Profiling against a large panel of 279 kinases revealed minimal off-target activity at a concentration of 1 µM.[3][5] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it can minimize the potential for adverse effects arising from the inhibition of other essential kinases.

In comparison, MSC2530818 also shows excellent selectivity, with only GSK3α being significantly inhibited in a large kinase panel.[7] Senexin B is also described as a selective CDK8/19 inhibitor.[8][9] 16-didehydro-cortistatin A, in addition to inhibiting CDK8 and CDK19, also targets ROCK1 and ROCK2.[10]

It is important to note that some studies have reported systemic toxicity with this compound and MSC2530818 in in-vivo models. While one interpretation is that this toxicity is an on-target effect of CDK8/19 inhibition, another study has suggested that it may be due to off-target activities that become apparent at the higher doses used in those studies.[8][9] This highlights the importance of careful dose selection and the use of reliable pharmacodynamic markers in pre-clinical and clinical development. The same study also questioned the reliability of STAT1 SER727 phosphorylation as a specific biomarker for CDK8/19 activity, suggesting it can be modulated by other cellular stresses.[8][9]

References

Synergistic Potential of CCT-251921 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective CDK8/19 inhibitor, CCT-251921, has demonstrated promise in preclinical cancer models. This guide explores the synergistic effects of combining this compound and analogous CDK8/19 inhibitors with other targeted agents, particularly MEK inhibitors, offering a comparative overview of their enhanced anti-cancer activity. While specific quantitative synergy data for this compound remains limited in publicly available literature, this guide leverages data from analogous CDK8/19 inhibitors to illustrate the potential for combination strategies.

I. Executive Summary

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[1] Preclinical evidence strongly suggests that inhibiting CDK8/19, a key regulator of transcription, can synergize with inhibitors of the MAPK signaling pathway, such as MEK inhibitors. This synergy is thought to arise from the dual blockade of pathways that drive cell proliferation and survival. This guide provides an objective comparison of the performance of CDK8/19 inhibitors in combination with MEK inhibitors, supported by experimental data from analogous compounds.

II. Comparative Analysis of CDK8/19 Inhibitor Combinations

Quantitative Synergy Data (Analogous Compounds)

The following table summarizes the observed synergy between the CDK8/19 inhibitor RVU120 and various MEK inhibitors in a panel of 15 breast cancer cell lines. Synergy was determined using the Loewe additivity model.[2]

CDK8/19 InhibitorMEK InhibitorCancer TypeNo. of Cell Lines Showing SynergyKey Findings
RVU120SelumetinibBreast Cancer5 out of 15Synergy observed in cell lines with EGFR amplification and an activated RAS pathway.[2]
RVU120TrametinibBreast Cancer5 out of 15Consistent synergistic pattern across different MEK inhibitors.[2]
RVU120AvutometinibBreast Cancer5 out of 15Highlights the potential for broad applicability of CDK8/19 and MEK inhibitor combinations in specific molecular contexts.[2]

Table 1: Synergistic Activity of the CDK8/19 Inhibitor RVU120 with MEK Inhibitors in Breast Cancer Cell Lines.[2]

In another study, the CDK8 inhibitor BI-1347 was shown to enhance the response to the MEK inhibitor trametinib in RAS-mutant neuroblastoma cells, resulting in a significant shift in the dose-response curve, indicative of a synergistic interaction.[3]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects of CDK8/19 inhibitors with other drugs.

A. Cell Viability and Synergy Assays

1. Cell Lines and Culture:

  • A panel of cancer cell lines (e.g., breast cancer, neuroblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

2. Drug Preparation:

  • This compound, analogous CDK8/19 inhibitors (e.g., RVU120, BI-1347), and MEK inhibitors (e.g., trametinib, selumetinib) are dissolved in DMSO to create stock solutions.

3. Dose-Response Matrix Setup (Checkerboard Assay):

  • A dose-response matrix is designed to test various concentrations of the CDK8/19 inhibitor and the MEK inhibitor, both alone and in combination.[4][5]

  • Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

  • The following day, drugs are added to the wells according to the dose-response matrix. Typically, a 6x6 or 8x8 matrix is used.[5]

4. Cell Viability Measurement:

  • After a 72-hour incubation period, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

5. Synergy Analysis:

  • The resulting data is analyzed using synergy software such as Combenefit or SynergyFinder.[2]

  • Synergy is quantified using models like the Loewe additivity or Bliss independence model to calculate a synergy score or Combination Index (CI). A CI value less than 1 indicates synergy.[6]

B. Western Blot Analysis

1. Protein Extraction:

  • Cells are treated with single agents or combinations for a specified time.

  • Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

2. SDS-PAGE and Immunoblotting:

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-STAT1, total STAT1, and loading controls like β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

3. Detection:

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

C. In Vivo Xenograft Studies

1. Animal Models:

  • Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Cancer cells are implanted subcutaneously or orthotopically.

2. Drug Administration:

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination.

  • Drugs are administered via an appropriate route (e.g., oral gavage) at predetermined doses and schedules.[7]

3. Efficacy Assessment:

  • Tumor volume is measured regularly using calipers.

  • Animal body weight and overall health are monitored.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

IV. Signaling Pathways and Experimental Workflow

The synergistic effect of combining CDK8/19 inhibitors with MEK inhibitors can be attributed to the dual blockade of critical cancer signaling pathways.

CDK8_MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK8_19 CDK8/19 STAT STAT CDK8_19->STAT Gene_Expression Pro-survival Gene Expression STAT->Gene_Expression Gene_Expression->Proliferation CCT251921 This compound (or analogous CDK8/19i) CCT251921->CDK8_19 Inhibits MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits

Figure 1: Dual blockade of MAPK and CDK8/19 signaling pathways.

The diagram above illustrates the targeted pathways. MEK inhibitors block the RAS-RAF-MEK-ERK pathway, a central driver of cell proliferation. CDK8/19 inhibitors, on the other hand, modulate gene expression programs, including those that promote cell survival, often involving transcription factors like STAT. By inhibiting both pathways, the combination therapy can lead to a more profound anti-tumor effect.

Experimental_Workflow start Start: Hypothesis CDK8/19i + MEKi Synergy cell_culture 1. Cell Line Selection & Culture start->cell_culture dose_matrix 2. Dose-Response Matrix (Checkerboard Assay) cell_culture->dose_matrix viability_assay 3. Cell Viability Assay (e.g., CellTiter-Glo) dose_matrix->viability_assay synergy_analysis 4. Synergy Calculation (Loewe, Bliss models) viability_assay->synergy_analysis mechanism_studies 5. Mechanistic Studies synergy_analysis->mechanism_studies western_blot Western Blot (p-ERK, p-STAT1) mechanism_studies->western_blot invivo_studies 6. In Vivo Xenograft Model Validation mechanism_studies->invivo_studies end Conclusion: Synergistic Effect Confirmed invivo_studies->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.